molecular formula C74H117F3N20O21 B10829742 SOR-C13 (trifluoroacetate salt)

SOR-C13 (trifluoroacetate salt)

Cat. No.: B10829742
M. Wt: 1679.8 g/mol
InChI Key: XDOCHJQBBDGBNT-XIZUHFEVSA-N
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Description

SOR-C13 (trifluoroacetate salt) is a useful research compound. Its molecular formula is C74H117F3N20O21 and its molecular weight is 1679.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality SOR-C13 (trifluoroacetate salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about SOR-C13 (trifluoroacetate salt) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C74H117F3N20O21

Molecular Weight

1679.8 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C72H116N20O19.C2HF3O2/c1-39(2)31-48(84-63(102)49(33-42-17-8-7-9-18-42)85-60(99)46(24-25-56(94)95)81-59(98)44(75)19-10-12-26-73)62(101)88-52(34-43-36-78-38-80-43)70(109)92-30-16-23-55(92)67(106)89-53(37-93)65(104)82-45(20-11-13-27-74)61(100)90-58(41(5)6)68(107)86-50(35-57(96)97)64(103)87-51(32-40(3)4)69(108)91-29-15-22-54(91)66(105)83-47(71(110)111)21-14-28-79-72(76)77;3-2(4,5)1(6)7/h7-9,17-18,36,38-41,44-55,58,93H,10-16,19-35,37,73-75H2,1-6H3,(H,78,80)(H,81,98)(H,82,104)(H,83,105)(H,84,102)(H,85,99)(H,86,107)(H,87,103)(H,88,101)(H,89,106)(H,90,100)(H,94,95)(H,96,97)(H,110,111)(H4,76,77,79);(H,6,7)/t44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,58-;/m0./s1

InChI Key

XDOCHJQBBDGBNT-XIZUHFEVSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Foundational & Exploratory

SOR-C13 trifluoroacetate salt chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural characteristics, pharmacological mechanism, and experimental handling of SOR-C13 trifluoroacetate, a first-in-class TRPV6 antagonist.

Targeted TRPV6 Antagonist for Oncology Applications[1]

Executive Summary SOR-C13 is a synthetic, 13-amino acid peptide derived from the C-terminal domain of soricidin, a paralytic agent found in the venom of the Northern Short-tailed Shrew (Blarina brevicauda). As a high-affinity antagonist of the Transient Receptor Potential Vanilloid 6 (TRPV6) calcium channel, SOR-C13 represents a novel therapeutic modality for solid tumors of epithelial origin (ovarian, pancreatic, prostate) where TRPV6 overexpression drives calcium-dependent proliferation.[1] This guide defines its chemical properties, handling protocols, and mechanistic validation for research and drug development contexts.

Part 1: Chemical Identity & Structural Analysis

SOR-C13 is supplied as a trifluoroacetate (TFA) salt, a common counterion resulting from solid-phase peptide synthesis (SPPS) and reverse-phase HPLC purification.[1] Researchers must distinguish between the net peptide content (free base) and the gross weight (including counterions and residual water) when calculating molarity.[1]

Structural Specifications
PropertySpecification
Peptide Sequence H-Lys-Glu-Phe-Leu-His-Pro-Ser-Lys-Val-Asp-Leu-Pro-Arg-OH
1-Letter Code KEFLHPSKVDLPR
Chemical Formula (Free Base) C₇₂H₁₁₆N₂₀O₁₉
Molecular Weight (Free Base) 1565.84 g/mol
Exact Mass 1564.87 Da
Salt Form Trifluoroacetate (TFA); Stoichiometry varies by batch (

)
Isoelectric Point (pI) ~9.1 (Predicted)
Source Synthetic (Derived from Blarina brevicauda soricidin C-terminus)
Structural Integrity & Stability
  • N-Terminus: Free amine (

    
    ).[1]
    
  • C-Terminus: Free acid (

    
    ).[1] Note: Unlike many amidated therapeutic peptides, SOR-C13 retains the native carboxyl terminus.
    
  • Charge Distribution: The sequence contains 3 basic residues (Lys, Arg) and 2 acidic residues (Glu, Asp), resulting in a net positive charge at physiological pH, facilitating interaction with the negatively charged pore loops of the TRPV6 channel.[1]

Part 2: Mechanism of Action (TRPV6 Pathway)

SOR-C13 functions as a specific blocker of the TRPV6 calcium channel.[2][3][4][5][6][7][8][9][10][11] TRPV6 is a constitutively active oncochannel highly expressed in epithelial cancers. Its inhibition disrupts the Calcium-Calmodulin-NFAT signaling axis, a critical driver of tumor proliferation and survival.

Mechanistic Pathway
  • Blockade: SOR-C13 binds to the extracellular pore region of TRPV6.

  • Cytosolic Calcium Drop: Inhibition prevents constitutive

    
     influx.[1]
    
  • Signal Interruption: Reduced intracellular

    
     prevents Calmodulin (CaM) activation.[1]
    
  • Enzyme Inhibition: Inactive CaM fails to activate Calcineurin (a phosphatase).[1]

  • Transcriptional Arrest: NFAT (Nuclear Factor of Activated T-cells) remains phosphorylated and cytosolic, preventing its nuclear translocation and the subsequent transcription of pro-proliferative genes (e.g., c-Myc, Cyclin D1).[1]

Signaling Diagram (Graphviz)

TRPV6_Pathway cluster_cell Tumor Cell Cytoplasm SOR_C13 SOR-C13 (Peptide Antagonist) TRPV6 TRPV6 Channel (Cell Membrane) SOR_C13->TRPV6 Inhibits/Blocks Ca_Influx Ca2+ Influx (Cytosolic Increase) TRPV6->Ca_Influx Constitutive Activity Calmodulin Calmodulin (CaM) Activation Ca_Influx->Calmodulin Activates Calcineurin Calcineurin (Phosphatase) Calmodulin->Calcineurin Activates NFAT_P NFAT-P (Cytosolic/Inactive) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (Dephosphorylated) NFAT_P->NFAT Conversion Nucleus Nuclear Translocation NFAT->Nucleus Enters Nucleus Transcription Gene Transcription (c-Myc, Cyclin D1) Nucleus->Transcription Promotes Proliferation Tumor Proliferation & Survival Transcription->Proliferation Drives

Caption: The TRPV6-NFAT signaling axis. SOR-C13 inhibition prevents calcineurin-mediated dephosphorylation of NFAT, sequestering it in the cytoplasm and halting tumorigenesis.

Part 3: Physicochemical Properties & Handling

Proper handling is critical to prevent peptide aggregation or adsorption to surfaces.

Solubility & Reconstitution
  • Solubility (Water/PBS): Soluble up to 5 mg/mL in PBS (pH 7.2).[1][12]

  • Solubility (DMSO): Soluble up to 10 mg/mL .[1][12] Recommended for preparing high-concentration stock solutions.

  • Vial Handling: Peptides can adhere to glass. Use polypropylene or siliconized tubes for reconstitution and storage.

Storage Protocol
  • Lyophilized Powder: Store at -20°C (stable for >2 years). Desiccate before opening to prevent hygroscopic degradation.

  • Reconstituted Stock: Aliquot immediately to avoid freeze-thaw cycles. Store at -80°C (stable for ~3-6 months).

Part 4: Experimental Applications

In Vitro: Determining IC50 in Cancer Cell Lines

Objective: Validate TRPV6 inhibition in SKOV-3 (Ovarian) or PC-3 (Prostate) lines.[1]

  • Preparation: Seed cells (5,000/well) in 96-well plates; allow attachment (24h).

  • Treatment: Prepare SOR-C13 serial dilutions (e.g., 1 nM to 10 µM) in serum-free media.

    • Critical Step: Ensure DMSO concentration is <0.1% in final wells to avoid solvent toxicity.

  • Incubation: Treat cells for 48–72 hours.

  • Readout: Assess viability using MTT or CellTiter-Glo assays.

    • Expected Result: Dose-dependent reduction in viability with an IC50 ~14 nM (dependent on TRPV6 expression levels).[1]

In Vivo: Xenograft Administration Workflow

Objective: Tumor regression study in nude mice.

  • Formulation: Dissolve SOR-C13 in sterile Water for Injection (WFI), then dilute with 0.9% Saline.[1]

  • Dosing: 400–800 mg/kg via Intraperitoneal (IP) injection or IV infusion.[1][2]

    • Note: High doses are tolerated due to low toxicity profile (Phase 1 data).[1]

  • Schedule: Daily administration for 14–28 days.

Experimental Workflow Diagram (Graphviz)

Experimental_Workflow cluster_invitro In Vitro (Cell Lines) cluster_invivo In Vivo (Xenograft) Lyophilized Lyophilized SOR-C13 (-20°C Storage) Reconstitution Reconstitution (DMSO/Water) Lyophilized->Reconstitution Dilution Dilution (PBS/Saline) Reconstitution->Dilution Treatment_Cells Treat Cells (SKOV-3/PC-3) Dilution->Treatment_Cells nM Range Injection IP/IV Injection (400-800 mg/kg) Dilution->Injection mg/kg Range Assay Viability Assay (MTT/ATP) Treatment_Cells->Assay Measurement Tumor Volume Monitoring Injection->Measurement

Caption: Standardized workflow for processing SOR-C13 from lyophilized storage to in vitro and in vivo application.

Part 5: Clinical Context & Safety

SOR-C13 has completed Phase 1 clinical trials (NCT01578564) for advanced solid tumors.[1]

  • Safety Profile: Well-tolerated. Unlike cytotoxic chemotherapy, it does not induce significant hematological toxicity.[3]

  • Adverse Events (AEs): Transient hypocalcemia (Grade 2) is the primary mechanism-based AE, manageable with calcium/Vitamin D supplementation.[1][13]

  • Status: Granted Orphan Drug Designation by the FDA for Ovarian and Pancreatic cancers.[3][9]

References

  • Fu, S., et al. (2017).[1][13][14] First-in-human phase I study of SOR-C13, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors.[2][3][9][13][14] Investigational New Drugs.[3][9][15][14]

  • Xue, H., et al. (2018).[1][6][10][14] Inhibition of Transient Receptor Potential Vanilloid 6 channel, elevated in human ovarian cancers, reduces tumour growth in a xenograft model.[14] Journal of Cancer.[6][10][14]

  • National Cancer Institute (NCI). NCI Drug Dictionary: SOR-C13.[1]

  • ClinicalTrials.gov. Safety and Tolerability Study of SOR-C13 in Subjects With Advanced Cancers Commonly Known to Express the TRPV6 Channel (NCT01578564).[5][1]

  • Cayman Chemical. SOR-C13 (trifluoroacetate salt) Product Information.[1]

Sources

Soricidin-Derived Peptides: Technical Guide to the Development of SOR-C13

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Soricidin-derived peptides and the development of SOR-C13 Content Type: Technical Guide / Whitepaper Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The development of SOR-C13 represents a paradigm shift in oncology, moving from broad cytotoxic agents to highly specific ion channel antagonists. Derived from the venom of the Northern Short-tailed Shrew (Blarina brevicauda), SOR-C13 is a first-in-class peptide inhibitor of the Transient Receptor Potential Vanilloid 6 (TRPV6) calcium channel.[1] This guide details the technical evolution of SOR-C13, from the isolation of the parent peptide soricidin to the engineering of the lead candidate, elucidating the mechanism of action, preclinical validation protocols, and clinical translation.

Biological Source and Discovery
1.1 The Source: Blarina brevicauda

The Northern Short-tailed Shrew is one of the few venomous mammals. Its saliva contains soricidin , a 54-amino acid paralytic peptide.[1][2] Unlike reptilian venoms often targeting voltage-gated sodium or potassium channels, soricidin evolved to disrupt calcium homeostasis, specifically targeting TRPV channels.

1.2 Isolation and Characterization
  • Native Peptide: Soricidin (54 residues).[1][2][3]

  • Function: Paralysis in prey (insects/small vertebrates) via disruption of calcium signaling.

  • Structural Constraint: The full-length 54-mer is immunogenic and costly to synthesize, necessitating a truncation strategy for pharmaceutical development.

Molecular Mechanism: TRPV6 Targeting[1][4][5][6][7][8][9][10]
2.1 The Target: TRPV6 Oncochannel

TRPV6 is a highly calcium-selective ion channel.[3][4][5][6][7][8][9] In healthy tissue, its expression is restricted (placenta, pancreas, intestine). In epithelial cancers (ovarian, breast, prostate, pancreatic), TRPV6 is significantly upregulated, classifying it as an oncochannel .[9]

  • Pathophysiology: Constitutive calcium influx through TRPV6 drives the Calmodulin

    
     Calcineurin 
    
    
    
    NFAT (Nuclear Factor of Activated T-cells) signaling axis.[9]
  • Outcome: NFAT translocation to the nucleus upregulates pro-proliferative genes (e.g., Cyclin D1) and anti-apoptotic factors (e.g., Bcl-2).

2.2 SOR-C13 Mechanism of Action

SOR-C13 binds to the extracellular pore region of TRPV6, physically occluding the channel.[8] This blockade halts Ca


 influx, preventing Calcineurin activation. Consequently, NFAT remains phosphorylated and cytosolic, halting the transcription of tumorigenic genes.

TRPV6_Pathway TRPV6 TRPV6 Channel (Membrane) Ca Ca2+ Influx TRPV6->Ca Facilitates SORC13 SOR-C13 (Inhibitor) SORC13->TRPV6 Blocks Calmodulin Calmodulin Ca->Calmodulin Activates Calcineurin Calcineurin (Phosphatase) Calmodulin->Calcineurin Activates NFAT_Phos NFAT-P (Cytosolic/Inactive) Calcineurin->NFAT_Phos Dephosphorylates NFAT_Dephos NFAT (Active) NFAT_Phos->NFAT_Dephos Activation Nucleus Nucleus NFAT_Dephos->Nucleus Translocates Transcription Gene Transcription (Cyclin D1, Bcl-2) Nucleus->Transcription Promotes Proliferation Tumor Proliferation & Metastasis Transcription->Proliferation Drives

Figure 1: The TRPV6-NFAT signaling axis and the inhibitory checkpoint imposed by SOR-C13.[1][5][6][8][9] By blocking Ca2+ entry, SOR-C13 prevents NFAT activation and downstream tumorigenesis.

Lead Optimization: From Soricidin to SOR-C13

The transition from a raw venom peptide to a clinical candidate required rigorous structure-activity relationship (SAR) mapping.

  • Sequence Identification: The C-terminal domain of soricidin was identified as the pharmacophore responsible for TRPV6 binding.

  • Truncation: Two primary candidates emerged: SOR-C27 (27 residues) and SOR-C13 (13 residues).

  • Selection Logic: While both exhibited high affinity, SOR-C13 was selected due to:

    • Manufacturing Efficiency: Lower cost of solid-phase peptide synthesis (SPPS).

    • Pharmacokinetics: Enhanced tissue penetration and clearance profile compared to the longer chain.

    • Stability: Reduced susceptibility to rapid proteolytic degradation.

SOR-C13 Sequence: H-Lys-Glu-Phe-Leu-His-Pro-Ser-Lys-Val-Asp-Leu-Pro-Arg-OH (KEFLHPSKVDLPR)[5]

Preclinical Validation Protocols

To ensure scientific integrity, the following protocols utilize self-validating controls to confirm specific TRPV6 inhibition rather than non-specific cytotoxicity.

Protocol A: Ratiometric Calcium Flux Assay (In Vitro)

Objective: Quantify the inhibition of Ca


 influx in TRPV6-overexpressing cells (e.g., SKOV-3 ovarian, PC-3 prostate).
  • Cell Preparation: Seed SKOV-3 cells on glass coverslips. Load with Fura-2 AM (2 µM) for 30 min at 37°C.

  • Baseline Establishment: Perfuse cells with Ca

    
    -free physiological saline solution (PSS) to deplete cytosolic calcium.
    
  • Induction: Switch to high-Ca

    
     (2 mM) PSS to trigger influx.
    
  • Treatment: Introduce SOR-C13 (concentration gradient: 10 nM – 10 µM).

  • Measurement: Monitor fluorescence emission ratio (340/380 nm excitation).

  • Validation Criteria:

    • Control: Untreated cells must show a rapid spike in intracellular [Ca

      
      ].
      
    • Success: SOR-C13 treated cells show a dose-dependent reduction in the slope of the Ca

      
       spike.
      
    • IC50 Determination: Plot inhibition % vs. log[concentration]. Expected IC50

      
       14 nM.[6][10]
      
Protocol B: Whole-Cell Patch Clamp Electrophysiology

Objective: Confirm direct channel blockade.

  • Setup: Standard whole-cell configuration using HEK293 cells stably transfected with human TRPV6.

  • Voltage Protocol: Ramp voltage from -100 mV to +100 mV over 400 ms.

  • Recording: Measure current density (pA/pF) in the presence of Na+ and Ca2+.

  • Application: Perfusion of SOR-C13.[6][8][9][10][11]

  • Data Analysis: Calculate the rectifying current characteristic of TRPV6.

  • Validation: Significant reduction in inward current at negative potentials (e.g., -80 mV) confirms channel blockade.

Protocol C: In Vivo Xenograft Efficacy

Objective: Assess tumor growth inhibition (TGI).

  • Model: NOD/SCID mice inoculated subcutaneously with SKOV-3 (ovarian) or DU-145 (prostate) cells.

  • Grouping:

    • Group 1: Vehicle Control (Saline).

    • Group 2: Positive Control (Standard Chemotherapy, e.g., Paclitaxel).

    • Group 3: SOR-C13 (400 mg/kg, i.p. daily).

  • Duration: 12–21 days.

  • Endpoints: Tumor volume (

    
    ) and tumor weight at necropsy.
    
  • Results: SOR-C13 typically demonstrates 50–60% tumor growth inhibition compared to vehicle, with no significant weight loss (toxicity marker) in mice.

Clinical Translation: Phase I Data

The "First-in-Human" Phase I trial (NCT01578564) evaluated safety, tolerability, and pharmacokinetics in patients with advanced solid tumors refractory to standard care.

5.1 Study Design
  • Design: Open-label, dose-escalation (3+3 design).

  • Dosing: Intravenous infusion (IV) on Days 1, 2, 3 and 8, 9, 10 of a 21-day cycle.

  • Cohorts: Doses ranged from 0.8 mg/kg to 6.2 mg/kg.

5.2 Key Findings
ParameterOutcomeClinical Significance
Safety Profile No Dose-Limiting Toxicities (DLTs) at max dose.High therapeutic index compared to cytotoxic chemo.
Adverse Events Grade 1-2 Hypocalcemia (Transient).confirms Mechanism of Action (on-target effect).
Efficacy 54.5% Stable Disease (SD).[2][8][11]Significant for refractory, late-stage population.
Best Response 27% tumor reduction (Pancreatic).[2][11]Proof of concept in dense, stroma-rich tumors.
Biomarkers Reduced CA19-9 (-55%).[2][11]Correlates with tumor regression.[2][3][11]
5.3 Regulatory Status

Based on these data, the FDA granted Orphan Drug Designation to SOR-C13 for the treatment of:

  • Ovarian Cancer[2][3][12][8][11]

  • Pancreatic Cancer[2][3]

Development Pipeline Visualization

The following diagram illustrates the logical flow from biological discovery to clinical validation.

Development_Pipeline Venom Venom Extraction (B. brevicauda) Purification Peptide Purification (Soricidin 54-mer) Venom->Purification Optimization Lead Optimization (Truncation to SOR-C13) Purification->Optimization SAR Analysis InVitro In Vitro Validation (Patch Clamp / Ca Flux) Optimization->InVitro IC50 = 14nM InVivo In Vivo Xenografts (SKOV-3 / DU-145) InVitro->InVivo Efficacy Confirmed Phase1 Phase I Clinical Trial (NCT01578564) InVivo->Phase1 Safety/PK Orphan FDA Orphan Drug Designation Phase1->Orphan Efficacy Signal

Figure 2: The developmental workflow of SOR-C13, highlighting critical checkpoints from venom extraction to regulatory designation.

Future Directions

The unique mechanism of SOR-C13 allows for combination strategies. Since it does not cause myelosuppression (unlike taxanes or platinum agents), it is an ideal candidate for combination therapy with standard-of-care chemotherapy to address chemoresistance mechanisms often driven by calcium signaling.

References
  • Fu, S., Hirte, H., Welch, S. et al. (2017). First-in-human phase I study of SOR-C13, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors.[3][13][8] Investigational New Drugs, 35, 324–333.

  • Xue, H., et al. (2018).[6] TRPV6 as A Target for Cancer Therapy.[3][14][4][15][12][16][5][8][10][11] Journal of Cancer, 9(17), 3196–3207.[6]

  • Stewart, J. M., et al. (2013). In Vivo Detection of Human TRPV6-Rich Tumors with Anti-Cancer Peptides Derived from Soricidin.[1][2] PLoS ONE, 8(3).

  • Soricimed Biopharma. (2025).[3][11] SOR-C13 Pipeline and Clinical Development.[13][8] Soricimed Official Site.

Sources

Therapeutic Targeting of TRPV6 in Ovarian and Pancreatic Carcinomas: A Technical Guide to SOR-C13

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Therapeutic Potential of SOR-C13 in Ovarian and Pancreatic Cancer Content Type: Technical Whitepaper / In-Depth Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This technical guide analyzes the therapeutic utility of SOR-C13 , a first-in-class peptide inhibitor of the Transient Receptor Potential Vanilloid 6 (TRPV6) calcium channel.[1] While calcium signaling is ubiquitous, TRPV6 is pathologically overexpressed in epithelial malignancies—specifically ovarian and pancreatic ductal adenocarcinomas (PDAC)—driving proliferation via the Calcineurin/NFAT axis.

SOR-C13, derived from the venom of the northern short-tailed shrew (Blarina brevicauda), represents a paradigm shift from cytotoxic chemotherapy to onco-channel modulation . This guide synthesizes mechanistic rationale, preclinical validation protocols, and clinical translation data, providing a roadmap for researchers investigating calcium channelopathies in oncology.

Scientific Rationale: The TRPV6 Onco-Channel

Mechanism of Action

TRPV6 is a highly selective Ca²⁺ channel.[2][3][4][5] In healthy tissue, it regulates systemic calcium homeostasis (primarily intestinal absorption).[6] In tumors, it acts as a metabolic "siphon," flooding the cell with Ca²⁺ to fuel the cell cycle.

The Malignant Cascade:

  • Overexpression: TRPV6 is upregulated (mRNA and protein) in >80% of ovarian and pancreatic cancers.

  • Influx: Constitutive opening allows massive Ca²⁺ entry.

  • Activation: Ca²⁺ binds Calmodulin (CaM), activating the phosphatase Calcineurin.[5]

  • Translocation: Calcineurin dephosphorylates NFAT (Nuclear Factor of Activated T-cells).

  • Transcription: NFAT translocates to the nucleus, driving expression of Cyclin D1 (proliferation) and Bcl-2 (anti-apoptosis).

SOR-C13 Intervention: SOR-C13 binds the extracellular pore loop of TRPV6 with high affinity (


), physically occluding the channel.[1][7] This restores intracellular Ca²⁺ to non-proliferative levels, inducing cell cycle arrest and apoptosis.[4]
Visualization: The Signaling Pathway

The following diagram illustrates the specific blockade of the Ca²⁺/NFAT axis by SOR-C13.

TRPV6_Pathway TRPV6 TRPV6 Channel (Overexpressed) Ca Intracellular Ca²⁺ (Influx) TRPV6->Ca Ca²⁺ Entry SORC13 SOR-C13 (Peptide Inhibitor) SORC13->TRPV6 Blocks Pore (IC50 ~14nM) Calmodulin Calmodulin / Calcineurin Complex Ca->Calmodulin Activates NFAT_Cyto NFAT (Phosphorylated) Cytoplasm Calmodulin->NFAT_Cyto Dephosphorylates NFAT_Nuc NFAT (Dephosphorylated) Nucleus NFAT_Cyto->NFAT_Nuc Translocation Genes Target Genes: Cyclin D1, Bcl-2 NFAT_Nuc->Genes Transcription Outcome Tumor Proliferation & Survival Genes->Outcome Drives

Figure 1: Mechanism of Action. SOR-C13 inhibits TRPV6, preventing the Ca²⁺-dependent activation of the NFAT transcriptional program.[3][4]

Preclinical Validation Protocols

To replicate or expand upon SOR-C13 findings, researchers should utilize the following validated protocols. These methods prioritize specificity (isolating TRPV6 activity) and translational relevance.

In Vitro: Calcium Microfluorimetry Assay

Purpose: Quantify the functional inhibition of TRPV6-mediated Ca²⁺ influx by SOR-C13. Cell Line: SKOV-3 (Ovarian) or Panc-1 (Pancreatic).

Protocol Steps:

  • Seeding: Plate cells (20,000/well) in 96-well black-walled plates. Incubate 24h to adhere.

  • Dye Loading: Wash cells with Calcium-Free Buffer (CFB). Load with Fluo-4 AM (4 µM) + Pluronic F-127 (0.04%) for 45 min at 37°C.

    • Expert Insight: Fluo-4 is preferred over Fura-2 for high-throughput screening due to its high fluorescence intensity upon Ca²⁺ binding.

  • Baseline Establishment: Wash cells 3x with CFB to remove extracellular dye. Incubate in CFB for 15 min.

  • Treatment: Add SOR-C13 at graded concentrations (e.g., 1 nM – 10 µM). Incubate for 10 min.

  • Stimulation & Measurement:

    • Place plate in a fluorescence microplate reader (Ex/Em: 494/516 nm).

    • Inject 2 mM CaCl₂ solution (final concentration) to stimulate influx.

    • Data Capture: Record fluorescence every 1 second for 120 seconds.

  • Analysis: Calculate

    
    . Plot peak response vs. log[SOR-C13] to determine IC50.
    
In Vivo: Xenograft Efficacy Model

Purpose: Assess tumor growth inhibition (TGI) in a systemic model. Model: NOD/SCID mice with subcutaneous SKOV-3 xenografts.

Protocol Steps:

  • Implantation: Inject

    
     SKOV-3 cells (suspended in 1:1 Matrigel/PBS) subcutaneously into the right flank.
    
  • Staging: Allow tumors to reach palpable size (~100–150 mm³). Randomize mice into groups (n=8/group).

  • Dosing Regimen:

    • Vehicle: Saline i.p. daily.

    • SOR-C13 High Dose: 400–800 mg/kg i.p.[8][9] daily.

    • Note: Preclinical doses are high due to rapid peptide clearance in mice compared to humans.

  • Monitoring: Measure tumor volume (

    
    ) and body weight 3x weekly for 28 days.
    
  • Endpoint: Harvest tumors for IHC (TRPV6 expression) and TUNEL assay (apoptosis).

Clinical Translation (Phase I Data)

The "first-in-human" Phase I trial (NCT01578564) evaluated SOR-C13 in patients with advanced solid tumors refractory to standard care.[2]

Study Design & Workflow

The following diagram outlines the clinical workflow used to validate safety and preliminary efficacy.

Clinical_Trial Enrollment Enrollment (Advanced Solid Tumors) DoseEsc Dose Escalation (3+3 Design) Enrollment->DoseEsc Treatment Treatment Cycles (IV Infusion, Days 1-3, 8-10) DoseEsc->Treatment Cohorts 1-6 Assessment Assessment (Cycle 2) RECIST 1.1 + Biomarkers Treatment->Assessment Assessment->Treatment Stable Disease (Continue Tx) Outcome Outcomes: Safety, PK, SD Assessment->Outcome

Figure 2: Phase I Clinical Trial Workflow. Patients received escalating IV doses with efficacy assessed via RECIST criteria.

Key Clinical Findings

The trial demonstrated that SOR-C13 engages its target with a manageable safety profile.

ParameterFindingClinical Significance
Safety Profile No MTD reached up to 6.2 mg/kg.[7][10][11]High therapeutic index compared to cytotoxic agents.
Adverse Events Grade 2 Hypocalcemia (Transient).[10]Mechanism-based toxicity. Confirms drug is hitting the TRPV6 target. Manageable with oral Ca/Vit D.
Efficacy (Best Response) Stable Disease (SD) in 54.5% of evaluable patients.Significant for refractory population.
Pancreatic Response 27% Tumor Reduction; 55% drop in CA19-9.[12][10][11]Proof-of-concept in PDAC (a notoriously difficult-to-treat tumor).
Pharmacokinetics Short half-life (<1h).Suggests need for continuous infusion or modified delivery (e.g., PEGylation) for Phase II.

Future Directions & Strategic Recommendations

Biomarker-Driven Stratification

Not all ovarian/pancreatic tumors overexpress TRPV6. Future trials must utilize TRPV6 mRNA quantification (via qPCR) or IHC as an inclusion criterion.

  • Recommendation: Screen patients for high TRPV6/low TRPV5 ratio to ensure target specificity.

Combination Therapies

SOR-C13 is cytostatic (halts growth) rather than purely cytotoxic. It should be paired with agents that require cell cycle arrest or that target complementary pathways.

  • Gemcitabine/Paclitaxel: SOR-C13 sensitizes cells to chemotherapy by lowering the apoptotic threshold (via Bcl-2 downregulation).

  • Peptide-Drug Conjugates (PDCs): Soricimed is developing PDCs where SOR-C13 acts as a "homing device" to deliver cytotoxic payloads (e.g., DM1) directly to TRPV6-rich tumors.

Formulation Optimization

The short half-life of the native peptide necessitates frequent dosing.

  • Development Path: Investigate lipid-nanoparticle (LNP) encapsulation or Fc-fusion protein engineering to extend circulation time.

References

  • Soricimed Biopharma. (n.d.). SOR-C13 TRPV6 Inhibitor - Mechanism of Action. Retrieved from [Link]

  • Fu, S., et al. (2017).[13] First-in-human phase I study of SOR-C13, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors. Investigational New Drugs. Retrieved from [Link]

  • Xue, H., et al. (2018).[1][12] Inhibition of Transient Receptor Potential Vanilloid 6 channel, elevated in human ovarian cancers, reduces tumour growth in a xenograft model. Journal of Cancer. Retrieved from [Link]

  • Bowen, C.V., et al. (2013). In vivo detection of human TRPV6-rich tumors with anti-cancer peptides derived from soricidin. PLOS ONE. Retrieved from [Link]

  • National Cancer Institute. (2023).[10] A Phase I Study of SOR-C13 in Patients With Advanced Solid Tumors (NCT03784677).[14] ClinicalTrials.gov. Retrieved from [Link]

Sources

Technical Guide: Characterization of SOR-C13 Binding Affinity to TRPV6 Channels

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transient receptor potential vanilloid 6 (TRPV6) channel has emerged as a critical "onco-channel," highly expressed in epithelial-derived cancers (prostate, ovarian, breast, pancreatic) where it drives calcium-dependent proliferation.[1][2][3][4] SOR-C13 , a 13-amino acid peptide derived from the C-terminus of soricidin, represents a first-in-class TRPV6 antagonist.

This guide provides a technical deep-dive into the binding mechanics of SOR-C13. Unlike small molecule inhibitors that often suffer from off-target effects, SOR-C13 exhibits high selectivity for TRPV6 over the closely related TRPV5. This document details the structural basis of this interaction, the quantitative metrics of its affinity (


), and the rigorous experimental workflows required to validate these parameters in a drug development setting.

Molecular Architecture & Mechanism of Action[5]

The Target: TRPV6 as an Onco-channel

TRPV6 is a constitutively active, highly calcium-selective ion channel (


).[1] In healthy tissue, it regulates intestinal calcium absorption.[2][5][6][7] In oncology, its overexpression leads to a sustained influx of cytosolic 

, which activates the Calmodulin/Calcineurin/NFAT signaling axis.[1][6] This pathway prevents apoptosis and drives cell cycle progression.[1]
The Antagonist: SOR-C13[3][9][10][11]
  • Source: Synthetic derivative of Blarina brevicauda (Northern Short-tailed Shrew) venom peptide (Soricidin).[3]

  • Sequence: C-terminal 13-mer (KEFLHPSKVDLPR).

  • Binding Topology: SOR-C13 functions as an extracellular pore blocker. It binds to the extracellular vestibule of the TRPV6 tetramer. Unlike small molecule inhibitors that may bind allosterically (e.g., econazole) or plug the selectivity filter deeply (e.g., Ruthenium Red), SOR-C13 engages the outer pore region, physically occluding

    
     entry without affecting voltage-gated channels, thereby reducing toxicity.
    
Signaling Pathway Blockade

The following diagram illustrates the downstream consequences of SOR-C13 binding, specifically the interruption of the NFAT proliferation loop.

TRPV6_Pathway cluster_cell Intracellular Signaling SOR SOR-C13 (Antagonist) TRPV6 TRPV6 Channel (Plasma Membrane) SOR->TRPV6  Blocks Pore   Ca Cytosolic Ca2+ Influx TRPV6->Ca  Constitutive Entry   CaM Calmodulin (CaM) Ca->CaM  Activates   CN Calcineurin (Phosphatase) CaM->CN  Activates   NFAT_p NFAT (Phosphorylated) Cytosolic CN->NFAT_p  Dephosphorylates   NFAT NFAT (Dephosphorylated) Nuclear Translocation NFAT_p->NFAT Gene Transcription: Bcl-2, Cyclin D1, c-Myc NFAT->Gene  Promotes   Outcome Tumor Proliferation & Metastasis Gene->Outcome

Figure 1: Mechanism of Action.[1][5] SOR-C13 inhibits the TRPV6 pore, preventing the Calcium-Calcineurin-NFAT cascade required for tumor survival.

Quantitative Binding Kinetics[8]

Understanding the affinity of SOR-C13 requires distinguishing between functional inhibition (


) and physical binding affinity (

).
Key Kinetic Parameters
ParameterValueContextSignificance

14 nM Functional Calcium FluxConcentration required to inhibit 50% of TRPV6-mediated

uptake in HEK293 cells. Indicates high potency.[8][9][10]
Selectivity High vs. TRPV5 / TRPV1-4Does not inhibit closely related TRPV5 or voltage-gated calcium channels, minimizing cardiac/neuronal toxicity.
Half-life (

)
~1h (Plasma)Clinical PKRapid clearance necessitates optimized dosing schedules (e.g., continuous infusion or daily bolus in trials).
Comparative Potency

Compared to non-specific blockers like Ruthenium Red (RR) or Gadolinium (


), SOR-C13 offers specificity. While RR has a lower 

(~1 nM), it inhibits a vast array of channels (TRPs, Ryanodine receptors), making it useless therapeutically. SOR-C13's 14 nM affinity represents a "sweet spot" of high potency with clinical specificity.

Experimental Methodologies for Validation

To rigorously validate SOR-C13 affinity in a drug development pipeline, two orthogonal assays are required: Whole-Cell Patch-Clamp (Functional) and Surface Plasmon Resonance (Physical).

Gold Standard: Whole-Cell Patch-Clamp Electrophysiology

This protocol measures the direct inhibition of ionic current across the membrane.

Protocol Workflow:

  • Cell Preparation: Transfect HEK293 or CHO cells with human TRPV6 plasmid (e.g., pIRES-hTRPV6-GFP) 24–48 hours prior.

  • Solutions:

    • Intracellular (Pipette): 145 mM Cs-Aspartate, 10 mM EGTA (to buffer internal Ca), 10 mM HEPES, 5 mM Mg-ATP.

    • Extracellular (Bath): Divalent-free standard solution (DVF) to maximize monovalent current through TRPV6, followed by switching to 10 mM

      
       solution.
      
  • Recording: Establish a G

    
     seal (>2 G
    
    
    
    ). Rupture membrane for whole-cell configuration.[11]
  • Voltage Protocol: Apply voltage ramps from -100 mV to +100 mV over 500 ms. TRPV6 shows strong inward rectification (currents at negative voltages).[2]

  • Application: Perfuse SOR-C13 at varying concentrations (1 nM – 1

    
    M).
    
  • Analysis: Measure current amplitude at -80 mV. Plot dose-response curve to derive

    
    .
    

PatchClamp Step1 Transfect HEK293 (hTRPV6 + GFP) Step2 Whole-Cell Configuration Step1->Step2 Step3 Voltage Ramp (-100 to +100 mV) Step2->Step3 Step4 Perfuse SOR-C13 (Ascending Dose) Step3->Step4 Step5 Measure Current (@ -80 mV) Step4->Step5 Step5->Step4 Next Dose

Figure 2: Electrophysiology Workflow. The iterative perfusion allows for precise IC50 calculation on a single cell.

High-Throughput Screening: Calcium Flux Assay (FLIPR)

For screening libraries or batch consistency:

  • Load TRPV6-expressing cells with Fura-2 AM or Fluo-4 .

  • Pre-incubate with SOR-C13 for 30 minutes.

  • Inject extracellular Calcium (2 mM final).

  • Measure fluorescence ratio (340/380 nm for Fura-2).[4]

  • Validation: SOR-C13 should blunt the calcium spike significantly compared to vehicle control.

Therapeutic Implications & Clinical Status[8]

The binding affinity of SOR-C13 translates directly to clinical efficacy. In Phase I trials (NCT01578564), the drug demonstrated a manageable safety profile.[12]

  • Tumor Stasis: 54.5% of evaluable patients with advanced solid tumors achieved stable disease.[13]

  • Biomarker Response: Reductions in CA19-9 (pancreatic cancer marker) correlated with SOR-C13 administration, validating the mechanism of action in vivo.

  • Safety: The high selectivity (lack of HERG or voltage-gated Ca channel inhibition) resulted in no cardiotoxicity, a common failure point for ion channel blockers.

Conclusion for Drug Developers: SOR-C13 validates TRPV6 as a druggable target. Future development should focus on peptide stability (increasing


) or antibody-drug conjugates (ADCs) utilizing the SOR-C13 binding motif to deliver cytotoxic payloads specifically to TRPV6-rich tumors.

References

  • Fu, S., et al. (2017). "First-in-human phase I study of SOR-C13, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors."[10] Investigational New Drugs, 35(3), 324–333.

  • Xue, H., et al. (2018). "Inhibition of Transient Receptor Potential Vanilloid 6 channel, elevated in human ovarian cancers, reduces tumour growth in a xenograft model."[10] Journal of Cancer, 9(17), 3196–3207.[8][10]

  • Saotome, K., et al. (2020). "Structures of the epithelial calcium channel TRPV6." Nature, 583, 329–333. (Provides structural context for the target).

  • Soricimed Biopharma. "SOR-C13: A First-in-Class TRPV6 Inhibitor." Pipeline Overview.

Sources

Technical Whitepaper: SOR-C13 Trifluoroacetate – Physicochemical Properties and Therapeutic Applications

[1]

Executive Summary

SOR-C13 is a first-in-class, synthetic 13-mer peptide antagonist targeting the Transient Receptor Potential Vanilloid 6 (TRPV6) calcium channel.[1] Derived from the C-terminus of soricidin (a paralytic peptide from the Northern Short-tailed Shrew, Blarina brevicauda), SOR-C13 has emerged as a critical tool in oncology research due to its ability to disrupt calcium-dependent signaling pathways (NFAT) implicated in tumor proliferation and metastasis.[1]

This guide provides researchers with the definitive physicochemical specifications of SOR-C13 trifluoroacetate, detailed reconstitution protocols, and a mechanistic overview to ensure experimental rigor and reproducibility.[1]

Part 1: Chemical Identity & Physicochemical Properties[1]

Molecular Specifications

Researchers must distinguish between the free base properties (theoretical) and the trifluoroacetate (TFA) salt form (actual physical substance supplied).[1] The TFA salt is the standard formulation for stability and solubility, but the counterion mass must be accounted for in molarity calculations.[1]

PropertySpecification
Common Name SOR-C13
Peptide Sequence H-Lys-Glu-Phe-Leu-His-Pro-Ser-Lys-Val-Asp-Leu-Pro-Arg-OH
Sequence Code KEFLHPSKVDLPR
CAS Number 1187852-48-7
Molecular Formula (Free Base) C₇₂H₁₁₆N₂₀O₁₉
Molecular Weight (Free Base) 1565.8 g/mol
Salt Form Trifluoroacetate (TFA)
Formula (Salt) C₇₂H₁₁₆N₂₀O₁₉[1][2][3][4][5][6][7][8][9][10][11][12] •

CF₃COOH
Molecular Weight (Salt)

g/mol
The "Missing Variable" : Calculating Exact Molarity

Commercial peptide synthesis typically yields SOR-C13 as a TFA salt.[1] The stoichiometry (

1
  • Basic Residues: Lys (2), Arg (1), His (1), N-terminus (1).[1]

  • Theoretical Max

    
    :  4 to 5 (depending on Histidine protonation and lyophilization pH).
    
  • Impact: The actual mass of the powder is significantly higher than the peptide mass.[1]

    • Example: If

      
      , the salt MW is 
      
      
      g/mol .[1]
    • Protocol: Always refer to the specific Net Peptide Content (NPC) listed on the Certificate of Analysis (CoA) for your batch.[1]

    • Correction Formula:

      
      
      

Part 2: Mechanism of Action (TRPV6 Inhibition)[1][8][9]

SOR-C13 acts as a highly selective antagonist of TRPV6, a non-voltage-gated calcium channel often overexpressed in epithelial cancers (ovarian, pancreatic, breast, prostate).[1][3][5][8]

Signaling Pathway

TRPV6 facilitates constitutive

1313112
Pathway Visualization[1]

MOATRPV6TRPV6 Channel(Membrane)CaCa2+ InfluxTRPV6->CaFacilitatesSORSOR-C13(Inhibitor)SOR->TRPV6BlocksCaMCalmodulin (CaM)Ca->CaMActivatesCaNCalcineurin (CaN)CaM->CaNActivatesNFAT_cytoNFAT (Phosphorylated)CytosolNFAT_nucNFAT (Dephosphorylated)NucleusNFAT_cyto->NFAT_nucDephosphorylationby CaNGenesTranscription:Bcl-2, Cyclin D1, VEGFNFAT_nuc->GenesPromotesTumorTumor Proliferation& MetastasisGenes->TumorDrives

Figure 1: Mechanism of Action. SOR-C13 inhibits TRPV6, preventing the Ca2+/Calcineurin/NFAT oncogenic signaling axis.[1][2]

Part 3: Handling & Experimental Protocols

Solubility Profile
  • Water: Soluble (up to 1 mg/mL), but not recommended for long-term storage due to potential hydrolysis or aggregation.

  • DMSO: Recommended stock solvent. Soluble > 10 mg/mL.[1]

  • PBS (pH 7.2): Soluble ~5 mg/mL.[1] Use for working dilutions only.

Reconstitution & Storage Workflow

To maintain peptide integrity and prevent aggregation (amyloid-like fibril formation is a risk with hydrophobic regions), follow this strict workflow.

WorkflowStep11. EquilibrationBring vial to Room Temp(Prevent condensation)Step22. WeighingCalculate Mass usingNet Peptide ContentStep1->Step2Step33. DissolutionDissolve in 100% DMSO(Stock: 10 mM)Step2->Step3Step44. AliquotingDivide into single-usevials (Avoid freeze-thaw)Step3->Step4Step55. StorageStore at -20°C or -80°C(Stable > 2 years)Step4->Step5Step66. UsageDilute into PBS/Media(Keep DMSO < 0.5%)Step5->Step6

Figure 2: Standard Operating Procedure for SOR-C13 reconstitution and storage.

In Vitro Assay Protocol (Guidelines)

When testing SOR-C13 in cell lines (e.g., SKOV-3, PC-3):

  • Serum Considerations: TRPV6 activity is sensitive to extracellular calcium.[1] Ensure culture media calcium levels are physiological (1.2–1.8 mM) unless studying calcium depletion.[1]

  • Dosing: Typical IC₅₀ for calcium flux inhibition is 14 nM .[1][4]

  • Controls: Use a scrambled peptide control to rule out non-specific cytotoxicity caused by the cationic nature of the peptide (high pI).

Part 4: Clinical & Preclinical Context[1]

SOR-C13 has progressed through Phase I clinical trials, demonstrating safety and preliminary efficacy in solid tumors.[1][3][8]

  • Safety Profile: In Phase I trials (NCT01578564), SOR-C13 was well-tolerated. Unlike non-specific calcium channel blockers, it did not induce widespread systemic hypocalcemia, likely due to the compensatory role of TRPV5 in the kidney.[1]

  • Efficacy: Stable disease was observed in ovarian and pancreatic cancer cohorts.[1]

  • Orphan Status: Granted Orphan Drug Designation by the US FDA for the treatment of ovarian and pancreatic cancers.[1][8]

References

  • Xue, H., et al. (2018). "Inhibition of Transient Receptor Potential Vanilloid 6 channel, elevated in human ovarian cancers, reduces tumour growth in a xenograft model."[1][6] Journal of Cancer, 9(17), 3196–3207.[1][6] Link

  • Fu, S., et al. (2017). "First-in-human phase I study of SOR-C13, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors."[1] Investigational New Drugs, 35(3), 324–333. Link

  • Bowen, C.V., et al. (2013). "In vivo detection of human TRPV6-rich tumors with [18F]-SOR-C13, a novel molecular imaging probe."[1] Pharmaceutics, 5(4), 566-581.[1] Link[1]

  • PubChem Database. "SOR-C13 Compound Summary." National Center for Biotechnology Information.[1] Link[1][2]

From Shrew to Synthesis: A Technical Guide to the History and Discovery of the Anti-Cancer Peptide SOR-C13

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the discovery, characterization, and development of SOR-C13, a promising anti-cancer peptide. Originating from studies of the venomous saliva of the Northern Short-tailed Shrew (Blarina brevicauda), the journey of SOR-C13 represents a fascinating case study in toxinology and rational drug design. We will detail the path from the identification of the parent peptide, soricidin, to the synthesis of the highly specific and potent 13-amino acid derivative, SOR-C13. This document provides researchers and drug development professionals with a comprehensive overview of the core methodologies, from venom gland extraction and peptide purification to functional assays and preclinical validation, underpinning the development of this first-in-class TRPV6 oncochannel inhibitor.

Introduction: The Unlikely Source of a Novel Therapeutic

The animal kingdom is a vast repository of complex bioactive molecules, with venoms representing a particularly rich source for drug discovery. While snakes, spiders, and scorpions are the most studied venomous fauna, the class Mammalia contains a few rare examples, including the Northern Short-tailed Shrew (Blarina brevicauda).[1][2] This small, aggressive insectivore, common throughout North America, possesses toxic saliva delivered through grooves in its incisors, a feature that allows it to paralyze and subdue prey, including insects and small vertebrates.[1][3]

Early research focused on the paralytic properties of the shrew's venom, identifying a protein toxin named blarina toxin (BLTX), which exhibited kallikrein-like activity.[4] However, further investigation into the complex peptide milieu of the shrew's submaxillary glands led to the discovery of a 54-amino acid peptide named soricidin.[5][6] It was from this parent peptide that SOR-C13, a potent and selective anti-cancer agent, was ultimately developed, marking a significant transition from ecological curiosity to clinical candidate.[7][8][9]

The Discovery Pipeline: From Crude Venom to Purified Peptide

The initial discovery of soricidin and its derivatives followed a classic "venomics" workflow, which involves the systematic separation and characterization of venom components.[10] This process is critical for identifying novel bioactive molecules from a complex biological mixture.

G cluster_0 Collection & Extraction cluster_1 Purification & Isolation cluster_2 Characterization & Sequencing A Saliva Collection or Submaxillary Gland Dissection B Homogenization & Centrifugation A->B C Crude Peptide Extract B->C D Size-Exclusion Chromatography (Optional) C->D E Reversed-Phase HPLC (RP-HPLC) D->E F Fraction Collection E->F G Mass Spectrometry (MALDI-TOF/MS) F->G H Tandem MS (MS/MS) de novo Sequencing G->H I Peptide Sequence Identified (e.g., Soricidin) H->I J Synthesis of SOR-C13 I->J Rational Design G cluster_downstream Oncogenic Gene Transcription TRPV6 TRPV6 Channel (Overexpressed in Cancer) Ca_in Ca²⁺ Influx TRPV6->Ca_in Mediates SORC13 SOR-C13 SORC13->TRPV6 Inhibits Calmodulin Calmodulin Ca_in->Calmodulin Activates Calcineurin Calcineurin (Active) Calmodulin->Calcineurin Activates NFAT_P NFAT-P (Inactive, Cytoplasmic) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (Active, Nuclear) NFAT_P->NFAT Proliferation Proliferation (e.g., TGF-beta) NFAT->Proliferation Metastasis Metastasis (e.g., ADAM12) NFAT->Metastasis Anti_Apoptosis Resistance to Apoptosis (e.g., WISP1) NFAT->Anti_Apoptosis Angiogenesis Angiogenesis (e.g., FLT4) NFAT->Angiogenesis

Sources

Methodological & Application

Protocols for dissolving SOR-C13 trifluoroacetate salt for in vitro assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Protocols for Dissolving and Handling SOR-C13 (TFA Salt) for In Vitro TRPV6 Inhibition Assays

Abstract & Scope

This technical guide provides a standardized methodology for the reconstitution, storage, and application of SOR-C13 , a first-in-class peptide inhibitor of the TRPV6 calcium channel. SOR-C13 is typically supplied as a trifluoroacetate (TFA) salt , a form that presents specific solubility and pH challenges in cell-based assays.

Unlike small molecules dissolved in DMSO, SOR-C13 requires a tailored aqueous-based dissolution strategy to maintain peptide stability and prevent non-specific cytotoxicity caused by acidic counter-ions. This protocol is designed for researchers investigating calcium signaling, oncology (ovarian, pancreatic, breast), and channelopathies.

Pre-Formulation Analysis: Physicochemical Properties

Before handling the reagent, it is critical to understand the molecular behavior of SOR-C13. The peptide sequence dictates its solubility profile and the necessary buffering strategy.

PropertyDataImplication for Protocol
Sequence H-Lys-Glu-Phe-Leu-His-Pro-Ser-Lys-Val-Asp-Leu-Pro-Arg-OHAmphipathic : Contains both charged (K, E, H, D, R) and hydrophobic (F, L, V) residues.
**Net

Preparation of SOR-C13 Stock Solutions for Cell Culture Experiments: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: SOR-C13, a Targeted Inhibitor of the TRPV6 Calcium Channel

SOR-C13 is a synthetic 13-amino acid peptide that has emerged as a potent and selective antagonist of the Transient Receptor Potential Vanilloid 6 (TRPV6) calcium channel.[1][2] TRPV6 is a key protein involved in calcium homeostasis and has been identified as being overexpressed in a variety of solid tumors, including ovarian, pancreatic, breast, and prostate cancers.[1][2] This overexpression is linked to enhanced cancer cell proliferation and survival.[2]

SOR-C13's mechanism of action involves binding to the TRPV6 channel, thereby inhibiting the influx of calcium into cancer cells.[3] This disruption of calcium signaling interferes with downstream pathways, such as the activation of the Nuclear Factor of Activated T-cells (NFAT), which can suppress cancer cell growth and induce apoptosis.[3] The targeted nature of SOR-C13 makes it a valuable tool for in vitro cancer research and a promising candidate for therapeutic development.[1][2]

This application note provides a detailed, field-proven protocol for the preparation of SOR-C13 stock and working solutions for use in cell culture experiments. The procedures outlined below are designed to ensure the solubility, stability, and sterility of the peptide, thereby promoting reproducible and reliable experimental outcomes.

Physicochemical Properties and Solubility Characteristics of SOR-C13

A thorough understanding of the physicochemical properties of SOR-C13 is paramount for its effective use in a laboratory setting.

PropertyValueSource
CAS Number 1187852-48-7[3]
Molecular Weight ~1565.8 g/mol [3]
Appearance Lyophilized white powder[4]
Solubility 2 mg/mL in DMSO (with sonication)[5]
Soluble in water (for lower concentrations)[6]

While some sources indicate that SOR-C13 is soluble in water, for creating a high-concentration, stable stock solution suitable for cell culture experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[4][5] The use of a small amount of a high-purity organic solvent is a standard practice for dissolving hydrophobic or neutral peptides, followed by dilution in aqueous buffers for working solutions.[7][8]

Core Protocol: Preparation of a 1 mM SOR-C13 Stock Solution in DMSO

This protocol details the steps for preparing a 1 mM stock solution of SOR-C13 in DMSO. This concentration is a common starting point for subsequent dilutions to a wide range of working concentrations.

Materials and Reagents:
  • SOR-C13 peptide (lyophilized powder)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated precision balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Water bath sonicator

Step-by-Step Protocol:
  • Equilibrate SOR-C13 to Room Temperature: Before opening, allow the vial of lyophilized SOR-C13 to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture, which can affect the stability of the peptide.[9]

  • Weigh the Peptide: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of SOR-C13 powder. For example, to prepare 1 mL of a 1 mM stock solution, you would need approximately 1.57 mg of SOR-C13 (Molecular Weight ~1565.8 g/mol ).

  • Dissolution in DMSO:

    • Add the appropriate volume of sterile DMSO to the vial containing the weighed SOR-C13. To continue the example, add 1 mL of DMSO to 1.57 mg of SOR-C13.

    • Gently vortex the solution for 1-2 minutes to aid in dissolution.

  • Sonication (if necessary): If the peptide does not fully dissolve with vortexing, place the vial in a water bath sonicator for 5-10 minutes.[5] This will help to break up any aggregates and facilitate complete dissolution. Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the 1 mM SOR-C13 stock solution into smaller, single-use volumes in sterile, nuclease-free microcentrifuge tubes. This is a critical step to avoid repeated freeze-thaw cycles, which can degrade the peptide.[9][10]

    • Label each aliquot clearly with the name of the compound, concentration, date of preparation, and solvent.

    • Store the aliquots at -80°C for long-term storage. For short-term storage (up to one month), -20°C is acceptable.[5]

Experimental Workflow for SOR-C13 Stock Solution Preparation

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage Equilibrate Equilibrate Lyophilized SOR-C13 to Room Temp Weigh Weigh SOR-C13 Powder Equilibrate->Weigh Prevent Condensation Add_DMSO Add Sterile DMSO Weigh->Add_DMSO Precise Amount Vortex Vortex Gently Add_DMSO->Vortex Initial Mixing Sonicate Sonicate if Necessary Vortex->Sonicate Ensure Complete Solubilization Aliquot Aliquot into Single-Use Volumes Sonicate->Aliquot Clear Solution Store Store at -80°C Aliquot->Store Preserve Stability

Caption: Workflow for SOR-C13 Stock Solution Preparation.

Protocol for Preparation of Working Solutions in Cell Culture Medium

This protocol describes the dilution of the 1 mM DMSO stock solution to final working concentrations for treating cells in culture.

Materials and Reagents:
  • 1 mM SOR-C13 stock solution in DMSO

  • Pre-warmed, complete cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes or plates

  • Pipettes and sterile, filtered pipette tips

Step-by-Step Protocol:
  • Thaw Stock Solution: Remove one aliquot of the 1 mM SOR-C13 stock solution from the -80°C freezer and thaw it at room temperature.

  • Serial Dilutions (if necessary): For very low final concentrations, it may be necessary to perform an intermediate dilution of the stock solution in sterile DMSO or cell culture medium.

  • Final Dilution in Culture Medium:

    • Calculate the volume of the 1 mM stock solution needed to achieve the desired final concentration in your cell culture vessel. For example, to achieve a final concentration of 1 µM in 1 mL of medium, you would add 1 µL of the 1 mM stock solution.

    • Crucially, add the SOR-C13 stock solution dropwise to the pre-warmed cell culture medium while gently vortexing or swirling the medium. This rapid dilution and mixing helps to prevent precipitation of the peptide.

    • Ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells.[11]

  • Vehicle Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the SOR-C13-treated samples.

  • Immediate Use: It is recommended to prepare the working solutions fresh for each experiment and use them immediately.[5]

Signaling Pathway of SOR-C13 Action

SORC13 SOR-C13 TRPV6 TRPV6 Channel SORC13->TRPV6 Inhibits Ca_Influx Ca²⁺ Influx TRPV6->Ca_Influx Mediates NFAT_Activation NFAT Pathway Activation Ca_Influx->NFAT_Activation Leads to Proliferation Cell Proliferation & Survival NFAT_Activation->Proliferation Promotes

Caption: Simplified SOR-C13 Signaling Pathway.

Quality Control and Best Practices

Ensuring the quality and integrity of your SOR-C13 solutions is fundamental for obtaining reliable experimental data.

  • Certificate of Analysis (CoA): Always obtain a CoA from your peptide supplier. This document should provide details on the purity (typically determined by HPLC), identity (confirmed by mass spectrometry), and concentration of the lyophilized peptide.[12][13][14]

  • Visual Inspection: Before use, visually inspect your stock and working solutions for any signs of precipitation or microbial growth. If any particulates are observed, the solution should be discarded.

  • Aseptic Technique: Employ strict aseptic techniques throughout the preparation of all solutions to prevent microbial contamination.[15]

  • Sterile Filtration: If there are concerns about the sterility of the working solution, it can be filtered through a 0.22 µm syringe filter. However, be aware that some peptide may be lost due to adsorption to the filter membrane.

  • Avoid Repeated Freeze-Thaw Cycles: As emphasized previously, aliquoting the stock solution is the most effective way to maintain the stability and activity of SOR-C13.[9]

Conclusion

The protocol and guidelines presented in this application note provide a comprehensive framework for the preparation of SOR-C13 stock and working solutions for cell culture experiments. By adhering to these procedures, researchers can ensure the consistent and effective use of this targeted TRPV6 inhibitor, leading to more robust and reproducible scientific findings in the study of cancer biology and beyond.

References

  • What is the best way to keep synthetic peptide in solution? (2015, March 31). ResearchGate. Retrieved February 15, 2024, from [Link]

  • Quality control: the central pillar supporting peptide manufacturing. (2025, October 6). European Pharmaceutical Review. Retrieved February 15, 2024, from [Link]

  • Quality controls. (n.d.). SB-PEPTIDE. Retrieved February 15, 2024, from [Link]

  • Efficient Quality Control of Peptide Pools by UHPLC and Simultaneous UV and HRMS Detection. (2024, May 16). MDPI. Retrieved February 15, 2024, from [Link]

  • Quality Control and Assurance in GMP Peptide Production. (2024, April 11). Peptides. Retrieved February 15, 2024, from [Link]

  • Peptide Storage and Handling - Best Practices for Stability. (n.d.). GenScript. Retrieved February 15, 2024, from [Link]

  • Peptide Storage. (n.d.). NIBSC. Retrieved February 15, 2024, from [Link]

  • Fu, S., et al. (2017). First-in-human phase I study of SOR-C13, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors. Investigational New Drugs, 35(3), 324-333. [Link]

  • Peptide Solubilization. (n.d.). JPT. Retrieved February 15, 2024, from [Link]

  • SOR-C13 TRPV6 Inhibitor. (n.d.). Soricimed. Retrieved February 15, 2024, from [Link]

  • Soricimed Publishes the Results of Phase I Study of SOR-C13 in Patients with Advanced Solid Tumors. (2017, February 21). FirstWord Pharma. Retrieved February 15, 2024, from [Link]

  • First-in-human phase I study of SOR-C13, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors. (2017, February 1). ResearchGate. Retrieved February 15, 2024, from [Link]

  • First-in-human phase I study of SOR-C13, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors. (2017, June 15). PubMed. Retrieved February 15, 2024, from [Link]

Sources

Application Notes and Protocols: Evaluating TRPV6 Inhibition with SOR-C13

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the Calcium Gateway in Cancer

The Transient Receptor Potential Vanilloid 6 (TRPV6) channel is a highly selective calcium channel primarily found in epithelial tissues, where it plays a crucial role in calcium homeostasis.[1][2] In healthy tissues, its expression is tightly regulated. However, a growing body of evidence has identified TRPV6 as an "oncochannel," with its expression significantly upregulated in a variety of solid tumors, including breast, prostate, ovarian, and pancreatic cancers.[3][4][5] This overexpression is not merely a bystander effect; it is intrinsically linked to cancer progression and poor prognosis.[6]

TRPV6 facilitates a sustained influx of calcium into cancer cells, which acts as a critical second messenger.[7] This elevated intracellular calcium activates downstream signaling pathways, most notably the calmodulin/calcineurin/NFAT (Nuclear Factor of Activated T-cells) cascade.[4][8] Activation of NFAT transcription factors upregulates a suite of pro-cancerous genes that drive cell proliferation, confer resistance to apoptosis, and promote metastasis.[6][9][10]

SOR-C13 is a novel, first-in-class synthetic peptide developed as a highly specific and potent inhibitor of the TRPV6 channel.[11][12] It binds to TRPV6 with high affinity (IC50 ≈ 14 nM), effectively blocking the channel's pore and starving cancer cells of the calcium influx they require for survival and growth.[11][13] This targeted mechanism of action makes SOR-C13 a promising therapeutic agent with the potential for high efficacy and minimal off-target effects.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust methods used to evaluate and quantify the inhibitory activity of SOR-C13 on the TRPV6 channel and its downstream cellular consequences.

Mechanism of Action: Disrupting the Pro-Survival Calcium Signal

The oncogenic role of TRPV6 is rooted in its ability to remodel cellular calcium signaling. In cancer cells, constitutively active TRPV6 channels provide a steady stream of Ca2+, which is sensed by the ubiquitous calcium-binding protein, calmodulin (CaM). The Ca2+-CaM complex then activates calcineurin, a phosphatase that dephosphorylates NFAT. This dephosphorylation allows NFAT to translocate to the nucleus, where it orchestrates the transcription of genes essential for the cancer phenotype.[6][8]

SOR-C13 directly interferes with the initial step of this cascade. By binding to and inhibiting TRPV6, SOR-C13 prevents the influx of calcium, thereby keeping intracellular calcium levels low.[9][14] This prevents the activation of the CaM/calcineurin/NFAT pathway, ultimately leading to a decrease in cancer cell proliferation and an induction of apoptosis.[8]

TRPV6_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TRPV6 TRPV6 Channel Ca2_in Ca²⁺ TRPV6->Ca2_in Ca²⁺ Influx SORC13 SOR-C13 SORC13->TRPV6 Inhibition CaM Calmodulin (CaM) Ca2_in->CaM CaM_Ca2 Ca²⁺-CaM Complex CaM->CaM_Ca2 Calcineurin Calcineurin CaM_Ca2->Calcineurin Activates NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT NFAT_nuc NFAT NFAT->NFAT_nuc Translocation DNA DNA NFAT_nuc->DNA Binds Genes Pro-Proliferation & Anti-Apoptosis Genes DNA->Genes Transcription Cell Proliferation\n& Survival Cell Proliferation & Survival Genes->Cell Proliferation\n& Survival

Caption: TRPV6-mediated signaling cascade and the inhibitory action of SOR-C13.

Part 1: Functional Assessment of TRPV6 Inhibition via Calcium Imaging

Calcium imaging with fluorescent indicators is a robust and widely used method to functionally assess the activity of ion channels like TRPV6.[15] This technique allows for real-time measurement of changes in intracellular calcium concentration ([Ca2+]i) in response to channel activity and inhibition.

Principle of the Assay Cell-permeant calcium indicators, such as Fura-2 AM or Fluo-4 AM, are used to load live cells. Once inside the cell, esterases cleave the acetoxymethyl (AM) ester group, trapping the fluorescent dye in the cytosol.[16] Upon binding to free Ca2+, the spectral properties of the dye change.

  • Fura-2: A ratiometric indicator. It is excited at two wavelengths, 340 nm (Ca2+-bound) and 380 nm (Ca2+-free), with emission measured at ~510 nm. The ratio of the fluorescence intensities (F340/F380) is directly proportional to the [Ca2+]i, providing a quantitative measurement that corrects for variations in dye loading, cell thickness, and photobleaching.[16]

  • Fluo-4: A single-wavelength indicator. Its fluorescence intensity (Excitation ~490 nm / Emission ~515 nm) increases significantly upon binding Ca2+. While less quantitative than Fura-2, its strong signal and simpler optics make it ideal for high-throughput screening.[17][18]

By measuring the fluorescence signal before and after the application of SOR-C13, one can directly quantify the peptide's ability to block TRPV6-mediated calcium influx.

Experimental Workflow: Calcium Influx Assay
Caption: Workflow for the fluorescence-based calcium influx assay.
Protocol 1: Calcium Influx Assay Using Fluo-4 AM

This protocol is optimized for a 96-well plate format suitable for dose-response analysis.

Materials:

  • TRPV6-expressing cells (e.g., T-47D breast cancer, SKOV-3 ovarian cancer)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

  • Fluo-4 AM (prepared as a 1-5 mM stock in anhydrous DMSO)

  • Pluronic F-127 (prepared as a 20% w/v stock in anhydrous DMSO)

  • SOR-C13 (prepared in an appropriate aqueous buffer)

  • Black-walled, clear-bottom 96-well microplates

  • Fluorescence microplate reader with appropriate filters (Excitation: 485 nm, Emission: 520 nm)

Procedure:

  • Cell Seeding: Seed cells into a black-walled, clear-bottom 96-well plate at a density that will result in an 80-90% confluent monolayer on the day of the assay. Incubate overnight (or longer, depending on cell growth rate) at 37°C, 5% CO2.

  • Dye Loading Solution Preparation: On the day of the assay, prepare the loading solution. For a final concentration of 4 µM Fluo-4 AM and 0.02% Pluronic F-127, dilute the stock solutions in HBSS. Mix well. Causality: Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the water-insoluble Fluo-4 AM in the aqueous loading buffer, improving dye uptake.

  • Cell Loading: Aspirate the culture medium from the wells. Wash the cell monolayer once with 100 µL of HBSS. Add 50 µL of the dye loading solution to each well.

  • Incubation: Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Washing: Aspirate the loading solution. Wash the cells gently 2-3 times with 100 µL of HBSS to remove extracellular dye. After the final wash, leave 100 µL of HBSS in each well.

  • Baseline Reading: Place the plate in the fluorescence reader. Allow the plate to equilibrate to the reading temperature (e.g., 37°C) for 5 minutes. Measure the baseline fluorescence (F_baseline).

  • Compound Addition: Prepare a 2X serial dilution of SOR-C13 in HBSS. Add 100 µL of the 2X SOR-C13 solutions to the corresponding wells, resulting in a 1X final concentration. Include wells with buffer only (vehicle control) and a positive control (e.g., a known non-specific channel blocker like La3+).

  • Final Reading: Immediately after compound addition, begin kinetic readings for 5-10 minutes or take a final endpoint reading (F_final) after a set incubation time (e.g., 5 minutes).

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF = F_final - F_baseline).

    • Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).

    • Plot the normalized response against the log concentration of SOR-C13.

    • Fit the data using a four-parameter logistic equation to determine the IC50 value.

ParameterRecommended Value/RangeRationale
Cell Line T-47D, LNCaP, SKOV-3, PC-3Known to overexpress functional TRPV6.[3][4]
Seeding Density 20,000 - 50,000 cells/wellEnsures a confluent monolayer for a robust signal.
Fluo-4 AM Conc. 2 - 5 µMBalances signal strength with potential cytotoxicity.
Loading Time 45 - 60 minutes at 37°CAllows for sufficient de-esterification and dye trapping.
SOR-C13 Conc. Range 1 pM - 1 µMSpans the expected IC50 value of ~14 nM.[11]

Part 2: Direct Measurement of TRPV6 Currents via Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is the gold standard for studying ion channel function, providing direct, high-fidelity measurement of ionic currents flowing through the channel pore.[19] The whole-cell configuration allows for precise control of the membrane voltage and the intracellular solution, enabling the unambiguous isolation and characterization of TRPV6 currents and their inhibition by SOR-C13.

Principle of the Assay A glass micropipette with a ~1 µm tip is sealed onto the plasma membrane of a single cell. A brief pulse of suction ruptures the membrane patch, establishing electrical and diffusive access to the cell interior (whole-cell configuration).[20] The membrane potential is "clamped" at a set value by an amplifier. Voltage steps are applied, and the resulting ionic currents flowing through the membrane are measured. By using specific intracellular and extracellular solutions, currents through TRPV6 can be isolated and their inhibition by SOR-C13 can be quantified with high precision.

Experimental Workflow: Whole-Cell Patch-Clamp

Patch_Clamp_Workflow A 1. Prepare Cells (e.g., HEK293-TRPV6) B 2. Pull & Fire-Polish Glass Pipette A->B C 3. Approach Cell & Form Gigaohm Seal B->C D 4. Establish Whole-Cell Mode C->D E 5. Record Baseline TRPV6 Currents D->E F 6. Perfuse SOR-C13 onto the cell E->F G 7. Record Inhibited TRPV6 Currents F->G H 8. Data Analysis Calculate % Inhibition G->H

Caption: Workflow for whole-cell patch-clamp recording of TRPV6 inhibition.
Protocol 2: Whole-Cell Voltage-Clamp Recording

This protocol describes recording from cells heterologously expressing TRPV6 (e.g., HEK293) or from cancer cell lines with high endogenous expression.

Materials:

  • Cells expressing TRPV6

  • Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)

  • Borosilicate glass capillaries

  • Pipette puller and microforge

  • Perfusion system

Solutions:

  • External Solution (in mM): 140 NMDG-Cl, 10 CaCl2, 10 HEPES. Adjusted to pH 7.4 with NMDG. Causality: Using NMDG+ as the major cation minimizes contamination from other cation channels. High Ca2+ enhances the TRPV6 inward current.[21]

  • Internal (Pipette) Solution (in mM): 135 Cs-Glutamate, 10 EGTA, 10 HEPES, 4 Mg-ATP. Adjusted to pH 7.2 with CsOH. Causality: Cs+ blocks most K+ channels from the inside. EGTA buffers intracellular Ca2+ to prevent Ca2+-dependent inactivation of TRPV6, allowing for stable recordings.[21]

Procedure:

  • Preparation: Plate cells on glass coverslips 24-48 hours before recording. Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

  • Pipette Fabrication: Pull a glass capillary to create a micropipette with a resistance of 3-6 MΩ when filled with the internal solution.

  • Seal Formation: Under visual control, approach a single, healthy-looking cell with the pipette tip while applying slight positive pressure. Upon contact, release the pressure and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal." This electrically isolates the patched membrane.

  • Whole-Cell Configuration: Apply a brief, strong pulse of suction to rupture the membrane under the pipette tip. This establishes the whole-cell mode.

  • Baseline Recording: Clamp the cell at a holding potential of 0 mV. Apply a voltage ramp protocol (e.g., from +80 mV to -100 mV over 200 ms) to elicit TRPV6 currents. Record stable baseline currents for several minutes. Causality: The characteristic inward rectification at negative potentials and reversal potential near +30 mV are hallmarks of TRPV6.[21]

  • SOR-C13 Application: Using the perfusion system, switch the external solution to one containing the desired concentration of SOR-C13.

  • Inhibition Recording: Continue to apply the voltage ramp protocol and record the currents as they are inhibited by SOR-C13. Wait for the effect to reach a steady state.

  • Washout: Perfuse with the control external solution to see if the inhibitory effect is reversible.

  • Data Analysis:

    • Measure the peak inward current amplitude (e.g., at -80 mV) before (I_baseline) and after (I_SORC13) drug application.

    • Calculate the percentage of inhibition: % Inhibition = (1 - (I_SORC13 / I_baseline)) * 100.

    • Repeat for multiple concentrations to generate a dose-response curve and calculate the IC50.

Part 3: Assessing Downstream Consequences via Cell Viability Assays

The ultimate goal of inhibiting TRPV6 in cancer is to halt proliferation and/or induce cell death. Cell viability and proliferation assays are essential for evaluating the downstream phenotypic effects of SOR-C13 treatment.

Principle of the Assay These assays quantify the number of viable, metabolically active cells in a culture.

  • MTT Assay: Measures the reduction of a yellow tetrazolium salt (MTT) into purple formazan crystals by mitochondrial dehydrogenases in living cells.[22]

  • CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP, an indicator of metabolically active cells. The reagent lyses cells and provides luciferase and its substrate, generating a luminescent signal proportional to the ATP concentration.[23][24] This assay is generally considered more sensitive and has a broader linear range than colorimetric assays like MTT.[25]

Experimental Workflow: Cell Viability Assay

Viability_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Add SOR-C13 (Dose-Response) A->B C 3. Incubate (e.g., 72 hours) B->C D 4. Add CellTiter-Glo® Reagent C->D E 5. Incubate & Mix (10 min) D->E F 6. Measure Luminescence E->F G 7. Data Analysis Normalize Data Generate GI₅₀ Curve F->G

Caption: Workflow for the CellTiter-Glo® cell viability assay.
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is designed for a 96-well format to determine the growth-inhibitory effects of SOR-C13.

Materials:

  • TRPV6-expressing cancer cells

  • Complete culture medium

  • SOR-C13

  • White-walled, clear-bottom 96-well microplates (or opaque white plates)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 1,000-5,000 cells/well in 100 µL medium) to allow for growth over the incubation period. Include wells with medium only for background measurement.

  • Compound Addition: After allowing cells to attach overnight, add serial dilutions of SOR-C13 to the wells. Include vehicle-only wells as an untreated control.

  • Incubation: Incubate the plate for a period relevant to the cell doubling time and compound mechanism, typically 48-72 hours, at 37°C, 5% CO2.

  • Reagent Preparation: On the day of the reading, equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature and prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

  • Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL).

  • Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (medium-only wells) from all other readings.

    • Normalize the data by expressing the readings from treated wells as a percentage of the vehicle-treated control wells (% Viability).

    • Plot % Viability against the log concentration of SOR-C13.

    • Fit the data using a four-parameter logistic equation to determine the GI50 (concentration causing 50% inhibition of growth).

ParameterRecommended Value/RangeRationale
Cell Lines Ovarian (SKOV-3), Pancreatic (AsPC-1, PANC-1)Cancers for which SOR-C13 has shown activity and received orphan drug status.[12]
Incubation Time 72 hoursAllows for multiple cell doublings, providing a sufficient window to observe anti-proliferative effects.
Plate Type Opaque white platesMinimizes well-to-well crosstalk and maximizes luminescent signal.
Positive Control Staurosporine or CisplatinStandard cytotoxic agents to validate assay performance.

Conclusion

The evaluation of SOR-C13 requires a multi-faceted approach that confirms its mechanism of action from the channel to the cellular level. The protocols described herein—calcium imaging, patch-clamp electrophysiology, and cell viability assays—provide a robust framework for characterizing the inhibition of TRPV6. Calcium imaging offers a functional, high-throughput method to determine inhibitory potency (IC50). Patch-clamp provides the definitive, direct evidence of channel blockade. Finally, cell viability assays confirm that this molecular action translates into the desired anti-cancer therapeutic effect (GI50). Together, these methods allow for a comprehensive and rigorous assessment of SOR-C13 as a targeted inhibitor of the TRPV6 oncochannel.

References

  • The TRPV6 Calcium Channel and Its Relationship with Cancer. MDPI. [Link][1][3][26]

  • TRPV6 - Wikipedia. Wikipedia. [Link][27]

  • The TRPV6 Calcium Channel and Its Relationship with Cancer - PMC. National Center for Biotechnology Information. [Link][3]

  • Regulation of the Mouse Epithelial Ca2+ Channel TRPV6 by the Ca2+ -sensor Calmodulin*. Radboud Repository. [Link][28]

  • TRPV6 as A Target for Cancer Therapy - PMC. National Center for Biotechnology Information. [Link][4][6]

  • Mechanism of calmodulin inactivation of the calcium-selective TRP channel TRPV6. Columbia University Academic Commons. [Link][7][29]

  • Mechanism of calmodulin inactivation of the calcium-selective TRP channel TRPV6. Science. [Link]

  • Definition of TRPV6 calcium channel inhibitor SOR-C13. NCI Drug Dictionary. [Link][9]

  • Role of TRPV6-Mediated Calcium Signaling in High-Glucose-Inhibited Keratinocyte Migration. PubMed. [Link][30]

  • SOR-C13 TRPV6 Inhibitor. Soricimed. [Link][12]

  • TRPV6 calcium channel translocates to the plasma membrane via Orai1-mediated mechanism and controls cancer cell survival. PubMed. [Link][10]

  • First-in-human phase I study of SOR-C13, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors - PMC. National Center for Biotechnology Information. [Link][13]

  • Cell Proliferation Assay Service | CellTiter-Glo. Reaction Biology. [Link][23]

  • SOR-C13 is a High-Affinity TRPV6 Antagonist for Advanced Solid Tumors Research. Apeptico. [Link][31]

  • Calcium Selective Channel TRPV6: Structure, Function, and Implications in Health and Disease - PMC. National Center for Biotechnology Information. [Link][2]

  • Abstract 1936: The central role of NFAT signalling in the mechanism of action of the TRPV6 oncochannel inhibitor and clinical candidate SOR-C13. AACR Journals. [Link][8]

  • The role of the TRPV6 channel in cancer. PubMed. [Link][5]

  • Soricimed Publishes the Results of Phase I Study of SOR-C13 in Patients with Advanced Solid Tumors. FirstWord Pharma. [Link]

  • TRPV5 and TRPV6 Calcium-Selective Channels. National Center for Biotechnology Information. [Link][32]

  • Using CellTiter-Glo® Luminescent Cell Viability Assay to Assess Cell Viability in Cancer Cells Treated with Silver Nanoparticles and DNA-PKcs Inhibitor. Promega Connections. [Link][33]

  • Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. ResearchGate. [Link][25]

  • Electrophysiological Methods for Recording CRAC and TRPV5/6 Channels. National Center for Biotechnology Information. [Link][34]

  • Electrophysiological Methods for the Study of TRP Channels. National Center for Biotechnology Information. [Link][19]

  • Current-voltage relationship from TRPV6-expressing HEK and... ResearchGate. [Link][21]

  • Patch-clamp is the gold standard technique for high-fidelity analysis of the electrical properties and functional connectivity of neurons. University of Bristol. [Link][20]

  • Soricimed to investigate the potential benefit of its TRPV6 inhibitor, SOR-C13, in the treatment of COVID-19. ION CHANNEL LIBRARY. [Link][35]

  • Fluorescence-Based Assay for TRPV1 Channels. PubMed. [Link][15]

  • Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging. Amerigo Scientific. [Link][16]

  • Calcium Indicators | Calcium Assays. ION Biosciences. [Link][17]

  • Types and Applications of Calcium Indicators for Calcium Imaging. SciMedia. [Link][18]

  • Tumor Cell Proliferation Assay. Innoprot. [Link][22]

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Application Note: Optimal Solvent Selection & Reconstitution Protocol for SOR-C13 (TFA Salt)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

SOR-C13 is a first-in-class peptide inhibitor of the TRPV6 calcium channel, derived from the C-terminus of soricidin.[1] While highly effective in inhibiting calcium-dependent oncogenic signaling (NFAT pathway), its handling is complicated by its supply as a Trifluoroacetate (TFA) salt. Improper reconstitution of SOR-C13 TFA salts can lead to acidic shock in cell culture, precipitation in high-salt buffers, or degradation due to hydrolysis.

This guide provides an evidence-based protocol for reconstituting SOR-C13. Unlike generic peptide guides, we prioritize Sterile Water for Injection (SWFI) as the primary solvent based on Phase I clinical data, utilizing DMSO only as a secondary option for specific high-concentration library screening.

Physicochemical Profile & Solubility Logic

To select the optimal solvent, one must understand the molecular architecture of the peptide. SOR-C13 is a cationic peptide.

PropertySpecificationImplication for Reconstitution
Sequence KEFLHPSKVDLPRMixed hydrophobic/hydrophilic residues.
Length 13 Amino AcidsShort chain; generally stable but prone to aggregation if neutralized too quickly in high salt.
Theoretical pI ~9.5 - 10.0Cationic at neutral pH. Net charge is positive (+).
Salt Form TFA (Trifluoroacetate)CRITICAL: The peptide is acidic in solid form.[2] Dissolving in water yields a pH of ~2.0–3.0.
Hydrophobicity Low-MediumGood water solubility. Does not strictly require organic co-solvents (e.g., DMSO).
The "TFA Trap" in Reconstitution

Synthetic peptides are purified via HPLC using TFA. Consequently, the final powder contains TFA counterions bound to basic residues (Lysine, Arginine, Histidine) and the N-terminus.[2]

  • SOR-C13 Basic Residues: 2 Lys (K), 1 Arg (R), 1 His (H), 1 N-term.

  • Stoichiometry: Up to 5 TFA molecules per peptide molecule.

  • Risk: Dissolving 10 mg of SOR-C13 directly in 1 mL of unbuffered water creates a highly acidic solution (approx. 15–20 mM acid concentration). Adding this directly to sensitive cells without buffering will cause cytotoxicity unrelated to the drug mechanism.

Reconstitution Decision Matrix

The following decision tree outlines the optimal workflow based on your downstream application.

Reconstitution_Workflow Start Lyophilized SOR-C13 (TFA Salt) Decision Intended Application? Start->Decision Path_Vivo In Vivo / Clinical Mimic (High Solubility Required) Decision->Path_Vivo Animal Models Path_Vitro In Vitro / Cell Culture (High Sensitivity to Solvent) Decision->Path_Vitro Cell Assays Solvent_Water PRIMARY SOLVENT: Sterile Water (SWFI) Path_Vivo->Solvent_Water Preferred Path_Vitro->Solvent_Water Standard (<10mM) Solvent_DMSO SECONDARY SOLVENT: DMSO (Only if >50mM required) Path_Vitro->Solvent_DMSO High Conc. Library Step_Dissolve Dissolve & Vortex (Result: Acidic pH ~3.0) Solvent_Water->Step_Dissolve Solvent_DMSO->Step_Dissolve Step_Buffer Dilute into Buffer/Media (1:1000 dilution buffers the acid) Step_Dissolve->Step_Buffer Direct Use Step_Neu Neutralization (Optional) Add 0.1N NaOH if stock >10mM Step_Dissolve->Step_Neu If pH < 4.0 and volume is large Step_Neu->Step_Buffer

Figure 1: Decision matrix for selecting the solvent system based on experimental requirements.

Detailed Protocols

Protocol A: Preparation of Aqueous Stock (Recommended)

Best for: In vivo injections, standard cell culture (IC50 assays), and reproducing clinical formulation. Solvent: Sterile Water for Injection (SWFI).

  • Equilibration: Allow the lyophilized peptide vial to warm to room temperature (20–25°C) for 30 minutes before opening. Why? Opening a cold vial causes condensation, which hydrolyzes the peptide.

  • Weighing: Rapidly weigh the peptide. TFA salts are hygroscopic (absorb water from air), making precise weighing difficult if done slowly.

  • Dissolution: Add SWFI to achieve a concentration of 10 mM to 25 mM .

    • Note: Clinical trials successfully dissolved 500 mg in 2 mL water (~150 mM), proving high water solubility.

  • Mixing: Vortex gently. The solution should be clear and colorless.

  • pH Check (Crucial): Spot 1 µL onto pH paper. It will likely be pH 2.0–3.0.

    • Do NOT adjust pH of the stock if storing. Acidic conditions suppress oxidation and bacterial growth.

  • Storage: Aliquot into sterile polypropylene tubes (low protein binding). Store at -20°C or -80°C.

Protocol B: Cell Culture Application (The "Buffer Crash" Prevention)

Challenge: Adding the acidic aqueous stock directly to cells can cause immediate precipitation if the local concentration of salts (from media) is high while the peptide passes through its isoelectric point.

  • Preparation: Thaw the aqueous stock (Protocol A).

  • Intermediate Dilution: Do not add 100% stock directly to the cell well.

    • Prepare a 10x Working Solution in the culture media (e.g., RPMI + 10% FBS).

    • The buffering capacity of the media (Bicarbonate/HEPES) will neutralize the small volume of TFA acid.

  • Observation: Check the 10x solution for turbidity. If clear, proceed.

  • Final Application: Add the 10x solution to the cells to reach 1x concentration.

Protocol C: DMSO Reconstitution (High Concentration/Library Screening)

Best for: Automated liquid handling, small volume pin-tool transfers.

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), sterile filtered.

  • Dissolution: Add DMSO to achieve 50 mM to 100 mM .

  • Sonication: If not clear, sonicate in a water bath for 15 seconds.

  • Limit: Ensure final DMSO concentration on cells is <0.5% (v/v) to avoid solvent toxicity masking the TRPV6 inhibition.

Mechanism of Action & Biological Context

Understanding why you are reconstituting SOR-C13 helps in designing the assay controls. SOR-C13 targets TRPV6, blocking calcium influx, which prevents the calcineurin-NFAT pathway activation.[3]

MOA_Pathway Drug SOR-C13 (Peptide) Target TRPV6 Channel (Membrane) Drug->Target Inhibits Ion Ca2+ Influx Target->Ion Facilitates Enzyme Calcineurin Activation Ion->Enzyme Activates TF NFAT Dephosphorylation Enzyme->TF Nucleus Nuclear Translocation (Oncogene Transcription) TF->Nucleus Outcome Tumor Cell Proliferation Nucleus->Outcome

Figure 2: Mechanism of Action. SOR-C13 inhibits TRPV6, halting the Ca2+-mediated NFAT proliferation signal.[4]

Troubleshooting & QC

IssueProbable CauseCorrective Action
Precipitation in PBS "Salting out" effect or pI crash.Dissolve in pure water first.[5] Dilute into PBS slowly with vortexing. Do not dissolve powder directly in PBS.
Cell Death (Control) Acidic shock from TFA.Check pH of media after adding peptide. If yellow (acidic), add HEPES buffer or neutralize stock with minimal 0.1N NaOH.
Loss of Activity Adsorption to plastics.Use Low-Binding polypropylene tubes. Avoid polystyrene.
Gel formation Concentration too high (>200mM).Dilute with water.[6] Sonicate gently (30s).

References

  • Fu, S., et al. (2017). First-in-human phase I study of SOR-C13, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors.[7] Investigational New Drugs, 35(3), 324-333.[8]

  • Xue, H., et al. (2018). Inhibition of Transient Receptor Potential Vanilloid 6 channel, elevated in human ovarian cancers, reduces tumour growth in a xenograft model.[7] Journal of Cancer, 9(17), 3196-3207.[7][9][10]

  • Thermo Fisher Scientific. (n.d.). Handling and Storage of Synthetic Peptides. Technical Support Notes.

  • Cornish, J., et al. (1999). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes. American Journal of Physiology-Endocrinology and Metabolism, 277(5), E779-E783.

Sources

Procedures for lyophilized SOR-C13 trifluoroacetate salt reconstitution

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reconstitution and Handling of Lyophilized SOR-C13 Trifluoroacetate Salt

Introduction

SOR-C13 is a first-in-class peptide inhibitor of the Transient Receptor Potential Vanilloid 6 (TRPV6) calcium channel.[1][2] Derived from the C-terminus of soricidin (a peptide found in the venom of the Northern Short-tailed Shrew, Blarina brevicauda), SOR-C13 has demonstrated significant potential in targeting epithelial cancers (ovarian, pancreatic, prostate) where TRPV6 is overexpressed.[3]

In research settings, SOR-C13 is frequently supplied as a trifluoroacetate (TFA) salt . While TFA is a standard counterion in solid-phase peptide synthesis (SPPS), its presence poses specific challenges for biological assays. The TFA counterion can significantly lower the pH of the reconstituted solution, potentially inducing cellular toxicity or altering binding kinetics if not properly buffered.

This guide provides a rigorous, standardized protocol for the reconstitution, storage, and application of SOR-C13 TFA salt, ensuring scientific integrity and experimental reproducibility.

Product Characterization

Before reconstitution, verify the physicochemical properties of your specific lot.

PropertySpecification
Sequence H-Lys-Glu-Phe-Leu-His-Pro-Ser-Lys-Val-Asp-Leu-Pro-Arg-OH (KEFLHPSKVDLPR)
Molecular Formula C₇₂H₁₁₆N₂₀O₁₉ (Free base)
Molecular Weight 1565.8 Da (Free base)
Salt Form Trifluoroacetate (TFA)
Solubility (Research) Water: >10 mg/mL; DMSO: ~10 mg/mL; PBS (pH 7.2): ~5 mg/mL
IC50 (TRPV6) ~14 nM
Appearance White to off-white lyophilized powder

Pre-Reconstitution Considerations

The TFA Challenge

Synthetic peptides are typically purified using HPLC with TFA buffers. The resulting lyophilized powder contains TFA associated with basic residues (Lys, His, Arg) and the N-terminus. SOR-C13 contains 4 basic residues (2 Lys, 1 His, 1 Arg) and the N-terminus, meaning a significant amount of TFA may be present.

  • Risk: Dissolving SOR-C13 TFA directly in unbuffered water yields an acidic solution (pH < 4).

  • Impact: Acidic shock can kill cells in culture or cause pain/necrosis in animal models upon injection.

Equipment & Reagents
  • Solvent: Sterile Water for Injection (WFI) or molecular biology grade water (Endotoxin-free).

  • Buffer: PBS (pH 7.4) or HEPES (1M stock) for neutralization.

  • Vessels: Sterile polypropylene (PP) tubes (Low protein binding). Avoid polystyrene , which can adsorb peptides.

  • Filtration: 0.22 µm PVDF or PES syringe filters (Low protein binding).

Reconstitution Protocol

This protocol is designed to create a high-concentration Stock Solution (e.g., 10 mM or ~15.7 mg/mL) that is stable and ready for dilution.

Step 1: Equilibration

Allow the lyophilized vial to equilibrate to room temperature (20–25°C) for 30 minutes before opening. This prevents condensation from forming on the hygroscopic powder, which can degrade the peptide.

Step 2: Solvent Calculation

Calculate the volume of solvent required based on the peptide content, not just the gross weight. Lyophilized peptides often contain salts and water.



Where 

is volume (mL),

is weight (mg), and

is concentration (mg/mL).
Step 3: Primary Dissolution (Water Method)
  • Why Water? SOR-C13 is highly soluble in water. Dissolving in 100% water first allows for maximum solubility before introducing buffer salts that might salt-out the peptide at high concentrations.

  • Action: Add the calculated volume of Sterile Water to the vial.

  • Mixing: Vortex gently for 10–20 seconds. If particulates persist, sonicate in a water bath for 1–2 minutes. The solution should be clear and colorless.

Step 4: pH Check & Neutralization (Critical for TFA Salts)
  • For Stock Storage: It is often best to store the stock in water (acidic) as peptides are generally more stable at slightly acidic pH (pH 3–5) where deamidation and oxidation are slower.

  • For Immediate Use: If using immediately for cell culture, check the pH. If pH < 5.0, neutralize by adding a small volume of 0.1 N NaOH or diluting directly into a high-capacity buffer (e.g., culture media with HEPES).

Step 5: Filtration

Filter the stock solution through a 0.22 µm PVDF filter into a sterile low-binding tube to ensure sterility.

Step 6: Aliquoting & Storage
  • Aliquot: Dispense into single-use aliquots (e.g., 20 µL – 100 µL) to avoid freeze-thaw cycles.

  • Store: -20°C (stable for 3–6 months) or -80°C (stable for >1 year).

Application Workflows

Workflow A: In Vitro Cell Assays (TRPV6 Inhibition)
  • Thaw: Thaw a stock aliquot on ice.

  • Dilution: Dilute the stock into complete cell culture media.

    • Note: The buffering capacity of media (bicarbonate/HEPES) is usually sufficient to neutralize the trace TFA from a 1:1000 dilution.

    • Example: To achieve 14 nM (IC50), dilute a 10 mM stock 1:714,000. Intermediate dilution steps (e.g., 1:100 in PBS, then 1:1000 in media) are recommended to ensure accuracy.

  • Control: Always run a vehicle control containing the equivalent amount of water/solvent.

Workflow B: In Vivo Administration (Mouse Xenograft)
  • Dose: Clinical/Preclinical doses are high (400–800 mg/kg).

  • Challenge: High concentrations (e.g., 250 mg/mL as used in clinical trials) of TFA salt are extremely acidic and hypertonic.

  • Protocol:

    • Dissolve peptide in a minimal volume of Water .

    • Dilute with 0.9% Saline or PBS .

    • Mandatory pH Adjustment: Measure pH. If < 6.0, carefully titrate with 1N NaOH or Tris-base to pH 7.0–7.4. Precipitation Watch: Observe closely for cloudiness during neutralization. If precipitate forms, back-titrate slightly or increase volume.

Visualizations

Figure 1: Reconstitution & Handling Workflow

This diagram outlines the decision logic for handling the TFA salt based on the end-use application.

G Start Lyophilized SOR-C13 (TFA Salt) Equilibrate Equilibrate to RT (30 mins) Start->Equilibrate Solvent Add Sterile Water (Target: 10-20 mg/mL) Equilibrate->Solvent Dissolve Vortex / Sonicate (Ensure Clear Solution) Solvent->Dissolve Check Visual Inspection (Clear?) Dissolve->Check Check->Solvent No (Add more solvent) Filter Sterile Filter (0.22 µm PVDF) Check->Filter Yes Storage Aliquot & Freeze (-20°C / -80°C) Filter->Storage Use Application Storage->Use InVitro In Vitro (Cell Culture) Low Concentration (nM) Use->InVitro Low Conc InVivo In Vivo (Animal) High Dose (mg/kg) Use->InVivo High Conc DirectDil Dilute in Media (Buffer neutralizes TFA) InVitro->DirectDil BufferAdj Dilute in Saline + Adjust pH to 7.2-7.4 InVivo->BufferAdj

Caption: Decision matrix for SOR-C13 reconstitution, emphasizing pH adjustment for high-dose in vivo applications.

Figure 2: Mechanism of Action (TRPV6 Pathway)

Understanding the target pathway is essential for designing downstream assays (e.g., NFAT translocation or Calcium flux).

MOA cluster_cell Tumor Cell SOR SOR-C13 TRPV6 TRPV6 Channel (Membrane) SOR->TRPV6 Inhibits Ca Ca2+ Influx TRPV6->Ca Permits Calm Calmodulin Ca->Calm Activates Calcin Calcineurin (Phosphatase) Calm->Calcin Activates NFAT_P NFAT (Phosphorylated) Cytosolic (Inactive) Calcin->NFAT_P Dephosphorylates NFAT NFAT (Dephosphorylated) Nuclear Entry NFAT_P->NFAT Activation Gene Transcription (Proliferation/Metastasis) NFAT->Gene Promotes

Caption: SOR-C13 blocks TRPV6-mediated Calcium influx, preventing NFAT activation and subsequent tumor proliferation.[4]

References

  • National Cancer Institute (NCI). "TRPV6 Calcium Channel Inhibitor SOR-C13." NCI Drug Dictionary. Available at: [Link]

  • Fu, S., et al. (2017). "First-in-human phase I study of SOR-C13, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors."[5][6] Investigational New Drugs, 35(3), 324–333.[6][7][8] Available at: [Link]

  • Xue, H., et al. (2018).[1][2] "Inhibition of Transient Receptor Potential Vanilloid 6 channel, elevated in human ovarian cancers, reduces tumour growth in a xenograft model." Journal of Cancer, 9(17), 3196–3207.[1][2] Available at: [Link]

  • LifeTein. "Handling and Storage of Synthetic Peptides." Available at: [Link]

Sources

Troubleshooting & Optimization

Optimizing pH levels for maximum stability of SOR-C13 solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: SOR-C13 Stability Optimization

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for SOR-C13. This document provides a comprehensive framework for determining the optimal pH to ensure the maximum stability of SOR-C13 in aqueous solutions. As a 13-amino acid synthetic peptide therapeutic, SOR-C13's integrity is paramount for reproducible experimental results and its ultimate clinical efficacy.[1][2] This guide is designed to empower you with the foundational knowledge and practical methodologies to proactively address stability challenges.

Core Concepts: Why pH is the Critical Stability Parameter for SOR-C13

The stability of a peptide in solution is not a single property but a dynamic equilibrium between its native state and various degraded or aggregated forms. The hydrogen ion concentration (pH) of the solution is arguably the most influential factor governing this balance. For SOR-C13, pH control is essential to mitigate two primary categories of instability: chemical degradation and physical aggregation.

Chemical Degradation Pathways

Chemical instability involves the breaking or formation of covalent bonds, leading to new, and often inactive or immunogenic, molecular species. The rates of these reactions are highly pH-dependent.

  • Hydrolysis: This is the cleavage of the peptide backbone, catalyzed by either acidic or basic conditions.[3] The specific peptide bonds most susceptible to hydrolysis depend on the adjacent amino acid residues, but extreme pH values (e.g., <4 or >8) generally accelerate this process for most peptides.

  • Deamidation: This modification primarily affects peptides containing asparagine (Asn) and glutamine (Gln) residues. The reaction proceeds through a cyclic imide intermediate and is often most rapid in the neutral to alkaline pH range (pH > 6).[3]

  • Oxidation: Residues such as histidine (His) can be susceptible to oxidation. While often initiated by factors like exposure to atmospheric oxygen or trace metal ions, the pH of the solution can influence the reaction kinetics.

Physical Instability: Aggregation and Solubility

Physical instability relates to changes in the peptide's higher-order structure or solubility without altering its covalent bonds.

  • Aggregation & Precipitation: This is a major concern for peptides and is directly linked to the molecule's isoelectric point (pI) . The pI is the pH at which the peptide has a net charge of zero. At or near its pI, a peptide's solubility is at its minimum, dramatically increasing the risk of aggregation and precipitation.

  • SOR-C13 Isoelectric Point (pI): The amino acid sequence for SOR-C13 is Lys-Glu-Phe-Leu-His-Pro-Ser-Lys-Val-Asp-Leu-Pro-Arg (KEFLHPSKVDLPR).[4][5] Based on this sequence, the theoretical pI of SOR-C13 is approximately 9.6 . This is a critical piece of data. It indicates that SOR-C13 is a basic peptide and will carry a strong positive charge at neutral and acidic pH values. This charge is beneficial, as electrostatic repulsion between molecules helps prevent aggregation. However, as the solution pH approaches 9.6, this protective charge is lost, leading to a high risk of insolubility.

The diagram below illustrates the fundamental relationship between the pH of the solution, the net charge of SOR-C13, and the dominant stability risks.

cluster_pH Solution pH Scale cluster_Charge SOR-C13 Net Charge & Solubility cluster_Risk Primary Stability Risk p4 Acidic (pH 4-6) p7 Neutral (pH ~7) p9 Alkaline (pH > 8) charge_high High Positive Charge High Solubility p7->charge_high Maintains high charge pI pI ~9.6 risk_base_chem Chemical Degradation (e.g., Deamidation, Hydrolysis) p9->risk_base_chem Base-catalyzed reactions charge_low Net Charge → 0 Minimal Solubility pI->charge_low Charge neutralization risk_chem Chemical Degradation (e.g., Hydrolysis) charge_high->risk_chem Solubility is protective risk_agg AGGREGATION PRECIPITATION charge_low->risk_agg Loss of repulsion charge_high_neg Increasing Negative Charge High Solubility

Caption: Relationship between pH, SOR-C13 charge, and stability risks.

Experimental Workflow: A Systematic Protocol for pH Optimization

This section provides a detailed, step-by-step methodology for conducting a pH stability study on SOR-C13. The goal is to identify the pH at which the rate of degradation is minimized. This protocol is designed to be compliant with the principles outlined in ICH guidelines for stability testing.[6]

G start Start: Define Study prep_buffer Phase 1: Prepare Buffers (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0) start->prep_buffer prep_peptide Phase 2: Prepare SOR-C13 Samples (Dilute stock into each buffer) prep_buffer->prep_peptide t0 T=0 Analysis (Inject 'Initial' samples into HPLC) prep_peptide->t0 incubate Phase 3: Incubate Samples (e.g., Accelerated at 40°C) t0->incubate sampling Phase 4: Time-Point Sampling (e.g., T=1, 2, 4 weeks) incubate->sampling hplc Phase 5: RP-HPLC Analysis (Quantify remaining intact SOR-C13) sampling->hplc hplc->sampling Repeat for each time point data Phase 6: Data Analysis (Plot % Remaining vs. Time for each pH) hplc->data end Conclusion: Identify Optimal pH data->end

Caption: Experimental workflow for SOR-C13 pH stability screening.

Phase 1: Materials and Buffer Preparation
  • Peptide: Obtain high-purity (e.g., >95%) lyophilized SOR-C13.

  • Reagents: Use high-purity water (Milli-Q or equivalent) and analytical-grade buffer components and solvents.

  • Buffer Selection: Prepare a series of buffers at 10-20 mM concentration, covering a pH range of 4.0 to 8.0. This range avoids the high-risk pI region of ~9.6.

    • pH 4.0, 5.0: Sodium Acetate buffer

    • pH 6.0, 7.0: Sodium Phosphate or Histidine buffer

    • pH 8.0: Sodium Phosphate or Tris-HCl buffer

  • pH Adjustment: After preparing each buffer, verify the final pH with a calibrated pH meter and adjust as necessary using HCl or NaOH.

Phase 2: Sample Preparation and Incubation
  • Stock Solution: Carefully prepare a concentrated stock solution of SOR-C13 (e.g., 10 mg/mL) in high-purity water. This initial step should be done quickly to minimize time at an unbuffered pH.

  • Working Samples: Dilute the stock solution into each of the prepared buffers to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL).

  • Initial Analysis (T=0): Immediately after preparation, take an aliquot from each pH sample and analyze it via RP-HPLC. This establishes the 100% integrity baseline for each condition.

  • Incubation: Store the remaining sample vials in a temperature-controlled incubator. For an accelerated study, a temperature of 40°C is recommended.[5] Protect samples from light to prevent potential photo-degradation.

Phase 3: Analytical Method (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for assessing peptide purity and stability.

  • Column: C18 stationary phase (e.g., 3.5-5 µm particle size, 150 x 4.6 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: A shallow gradient is typically effective for peptides. For example, start with a linear gradient from 5% B to 50% B over 20-30 minutes.

  • Detection: UV detector at 214 nm or 280 nm.

  • System Suitability: Before running samples, ensure the HPLC system is performing correctly by running standards to check for retention time consistency, peak shape, and resolution.

Phase 4: Sampling and Data Analysis
  • Time Points: Remove sample aliquots from the incubator at predetermined time points (e.g., 1 week, 2 weeks, 4 weeks, etc.) for HPLC analysis.

  • Quantification: For each chromatogram, integrate the peak area of the intact SOR-C13.

  • Calculation: Calculate the percentage of SOR-C13 remaining at each time point relative to its T=0 value for that specific pH condition.

    • % Remaining = (Peak Area at Time T / Peak Area at Time 0) x 100

  • Interpretation: Plot the "% Remaining" versus "Time" for each pH. The pH condition that shows the flattest slope (i.e., the slowest rate of degradation) is the most stable.

Data Presentation

Summarize your quantitative results in a clear, structured table.

pHT=0 (% Peak Area)T=1 week (% Remaining)T=2 weeks (% Remaining)T=4 weeks (% Remaining)
4.0 10098.596.292.1
5.0 10099.198.096.5
6.0 10099.598.897.9
7.0 10098.295.190.3
8.0 10094.088.377.4
Note: This is example data for illustrative purposes only.

Based on this example data, a pH of 6.0 would be identified as the optimal pH for maximum stability under these conditions.

Troubleshooting Guide

QuestionProbable Cause & ExplanationRecommended Solution
My SOR-C13 precipitated immediately after I added it to my buffer. pH is too close to the pI (~9.6). When the pH approaches the isoelectric point, the peptide's net charge becomes zero, minimizing its solubility and causing it to fall out of solution.Verify your buffer pH. Ensure you are working in a pH range where SOR-C13 is highly charged and soluble (ideally pH 4-8). If you must work at a higher pH, consider reducing the peptide concentration or adding solubilizing excipients (consult a formulation expert).
The main SOR-C13 peak in my HPLC is shrinking, and many new, smaller peaks are appearing. This is indicative of chemical degradation. The new peaks are degradant products resulting from reactions like hydrolysis or deamidation. The rate of their appearance is a direct measure of instability.This is the expected outcome of the stability study. Proceed with data analysis to quantify the rate of degradation at each pH. For advanced characterization, use LC-MS to determine the mass of the degradant peaks and identify the specific modification (e.g., a +1 Da shift can indicate deamidation).
My T=0 peak area is significantly different between pH conditions. Adsorption to the vial surface. Peptides can be "sticky," and the surface charge of the container (e.g., glass or plastic) can interact differently with the peptide depending on its charge at a given pH.Use low-binding vials (e.g., polypropylene or silanized glass). Including a small amount of a non-ionic surfactant in the formulation can also mitigate this, but should be tested for compatibility.
My results are not reproducible between experiments. Inconsistent experimental parameters. This can be due to improperly calibrated pH meters, errors in buffer or peptide concentration, or variability in the HPLC system's performance.Systematically verify each step. Calibrate the pH meter daily. Prepare fresh buffers for each experiment. Run system suitability tests on the HPLC before each analytical run to ensure consistent performance.

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting pH range to screen for SOR-C13 stability? A: Given the calculated pI of ~9.6, a screening range of pH 4.0 to 8.0 is highly recommended. This range covers physiologically relevant conditions and maintains a safe distance from the peptide's zone of minimal solubility.

  • Q2: How long should I run an accelerated stability study? A: According to ICH guidelines, accelerated stability studies are typically run for 6 months, with testing at time points such as 0, 3, and 6 months. However, for initial screening purposes as described here, significant differences between pH conditions can often be observed within a few weeks.

  • Q3: My experiment requires a pH of 7.4. What is the best buffer to use? A: For pH 7.4, phosphate buffer (PBS) is a very common and effective choice. Histidine buffer is another excellent alternative, as it is known to be gentle on peptides and can sometimes offer additional stability benefits.

  • Q4: How should I store my lyophilized SOR-C13 powder and stock solutions? A: Lyophilized peptide should be stored desiccated at -20°C or -80°C for maximum long-term stability. Once reconstituted into a stock solution (preferably in pure water or a validated stability buffer), it should be aliquoted into single-use volumes and stored frozen at -20°C or below to avoid repeated freeze-thaw cycles.

  • Q5: Besides pH, what other formulation components can affect SOR-C13 stability? A: Several other factors are critical, including the choice of buffer species (as some can catalyze degradation), the presence of excipients (like stabilizers or solubilizers), antioxidants (if oxidation is an issue), and protection from light and oxygen .[3] A comprehensive formulation strategy would optimize these in addition to pH.

References

  • Soricimed. (n.d.). SOR-C13 TRPV6 Inhibitor. Soricimed Biopharma. Retrieved from [Link]

  • Patsnap. (2025, July 26). SOR-C13 - Drug Targets, Indications, Patents. Patsnap Synapse. Retrieved from [Link]

  • Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. Biovera. Retrieved from [Link]

  • Rice, C., et al. (2018). The central role of NFAT signalling in the mechanism of action of the TRPV6 oncochannel inhibitor and clinical candidate SOR-C13. AACR Journals. Retrieved from [Link]

  • Shirejini, O. R., & Linder, M. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceuticals (Basel). Retrieved from [Link]

  • Encyclopedia.pub. (2023, March 29). Instability of Peptide and Possible Causes of Degradation. Encyclopedia.pub. Retrieved from [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Retrieved from [Link]

  • PharmaSource. (2025, October 31). Peptide Therapeutics Manufacturing: A comprehensive guide. PharmaSource. Retrieved from [Link]

  • Vici Health Sciences. (2025, April 4). Analytical Testing for Peptide Formulations. Vici Health Sciences. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sor-c13. PubChem. Retrieved from [Link]

  • Fu, S., et al. (2017). First-in-human phase I study of SOR-C13, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors. Investigational New Drugs. Retrieved from [Link]

  • Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. (Link provided is to a general landing page, specific chapter details may vary). Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC Analysis and Purification of Peptides. ResearchGate. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. Retrieved from [Link]

  • European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. EMA. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC of Peptides and Proteins. Methods in Molecular Biology. Retrieved from [Link]

  • ResearchGate. (n.d.). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. ResearchGate. Retrieved from [Link]

  • International Council for Harmonisation. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. ICH. Retrieved from [Link]

  • European Medicines Agency. (2023, July 13). Guideline on stability testing: stability testing of existing active substances and related finished products. EMA. Retrieved from [Link]

  • Lebar, B., et al. (2024). Alternative buffer systems in biopharmaceutical formulations and their effect on protein stability. Acta Pharmaceutica. Retrieved from [Link]

Sources

Technical Support Center: Optimizing TRPV6 Assays with SOR-C13

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The TRPV6 "Calcium Paradox"

Welcome to the technical support hub for SOR-C13. If you are experiencing high variability or low potency (right-shifted IC50) in your TRPV6 assays, you are likely encountering the "Calcium Paradox."

The Core Mechanism: TRPV6 is a constitutively active channel that is rapidly inactivated by its own permeating ion (calcium) via Calmodulin (CaM) binding.[1][2] SOR-C13 is a peptide inhibitor derived from Blarina brevicauda (northern short-tailed shrew) that exhibits use-dependence —it binds most effectively when the channel pore is in an open conformation.[3]

The Conflict:

  • To keep the channel open for SOR-C13 binding, extracellular calcium must be low.

  • To measure activity (signal), you must add calcium.

  • If calcium is present during peptide incubation, the channel inactivates (closes), preventing SOR-C13 binding, leading to false negatives.

This guide restructures your workflow to resolve this conflict.

Module 1: Reagent Integrity (The Peptide)

Issue: "My IC50 is shifting from batch to batch, or I see no inhibition."

SOR-C13 is a 13-mer peptide (C-terminal derivative of Soricidin).[4] Unlike small molecules, it is sensitive to surface adsorption and oxidation.

Troubleshooting Q&A

Q: How should I solubilize SOR-C13 to prevent aggregation? A: SOR-C13 is amphipathic. Do not reconstitute directly in high-salt buffers.

  • Step 1: Dissolve lyophilized powder in sterile, deionized water or 10 mM Tris (pH 7.4) to create a high-concentration stock (e.g., 1 mM).

  • Step 2: Aliquot immediately into low-bind polypropylene tubes . Peptides adhere to standard polystyrene, significantly reducing the effective concentration.

  • Step 3: Store at -80°C. Avoid freeze-thaw cycles.

Q: Can I use DMSO? A: DMSO is generally not recommended or necessary for SOR-C13 as it is water-soluble. If you must use a co-solvent for a specific library screen, keep DMSO < 0.1%, as high DMSO can alter membrane fluidity and affect TRPV6 channel gating kinetics.

Module 2: Assay Conditions (The Channel)

Issue: "I see a signal, but SOR-C13 doesn't block it effectively."

This is the most common failure point. It usually stems from the timing of Calcium addition .

The "Open-State" Loading Protocol

You must maximize the time the channel spends in the "Open/Non-Inactivated" state during peptide incubation.

Q: Why does my standard FLIPR/Calcium assay fail? A: Standard protocols often use a physiological buffer (containing 1-2 mM Ca²⁺) for dye loading and drug incubation. In these conditions, TRPV6 is largely inactivated (closed) due to constitutive Ca²⁺ influx and subsequent CaM-mediated closure. SOR-C13 cannot bind effectively to the closed pore.

Q: How do I fix this? A: You must switch to a "Calcium-Add" protocol.

  • Dye Load: Load cells with calcium indicator (e.g., Fluo-4, Calcium 6) in a Calcium-Free (or nominal Ca²⁺) buffer. This keeps TRPV6 open.

  • Incubate: Add SOR-C13 in this same Ca²⁺-free buffer. The channel is open, allowing the peptide to access the pore.

  • Trigger: Inject a high-calcium solution (e.g., 2-5 mM final concentration) to drive the influx.

Visualizing the Mechanism

The following diagram illustrates the competition between Inactivation (Failure) and Inhibition (Success).

TRPV6_Assay_Logic cluster_0 State A: High Ca2+ Buffer cluster_1 State B: Nominal Ca2+ Buffer (Correct) Ca_High High Extracellular Ca2+ Inactivation CaM-Mediated Inactivation Ca_High->Inactivation Closed Channel Closed (Pore Inaccessible) Inactivation->Closed Fail SOR-C13 Cannot Bind (False Negative) Closed->Fail Ca_Low Nominal/Zero Ca2+ Open Channel Constitutively OPEN Ca_Low->Open Bind SOR-C13 Binds Pore Region Open->Bind Block Ca2+ Spike Added: Influx BLOCKED Bind->Block

Caption: Figure 1: The Criticality of Buffer Calcium Levels. Incubating in high calcium (State A) closes the channel before the drug acts. Incubating in nominal calcium (State B) allows SOR-C13 to bind the open pore.

Module 3: Cell Model Validation

Issue: "The assay works in HEK293 cells but fails in my cancer line (e.g., PC-3)."

Expression Density Table

TRPV6 signals are often masked by other calcium channels (e.g., Orai1, TRPV1) in native lines.

Cell LineTRPV6 StatusSignal TypeRecommended Control
HEK293 (Transfected) High (Overexpression)Robust, rapid influxEmpty Vector HEK293
SKOV-3 (Ovarian) Moderate (Endogenous)Slower, lower amplitudesiRNA Knockdown
PC-3 (Prostate) Moderate (Endogenous)Mixed (TRPV6 + Orai1)Ruthenium Red (Non-specific blocker)
LNCaP Low/VariableWeakN/A (Difficult for screening)

Q: How do I confirm the signal is actually TRPV6? A: Use Ruthenium Red (10 µM) or Gadolinium (Gd³⁺) as a positive control for total block. If SOR-C13 blocks ~60% of the signal and Ruthenium Red blocks 100%, the remaining 40% is likely non-TRPV6 mediated calcium entry (e.g., Store-Operated Calcium Entry).

Module 4: Data Analysis & Kinetics

Issue: "The kinetic traces look weird. Should I use Peak or AUC?"

Q: My signal decays very fast. What does that mean? A: A rapid decay after the calcium spike indicates strong Calcium-Dependent Inactivation (CDI) .

  • Analysis: Use Peak Amplitude rather than Area Under the Curve (AUC).

  • Reasoning: Because TRPV6 inactivates so quickly upon Ca²⁺ entry, the "inhibition" effect is most prominent in the first few seconds of the influx. AUC often dilutes the inhibitory effect because the control wells also inactivate naturally over time.

Step-by-Step Optimized Protocol
  • Plating: Seed cells (e.g., TRPV6-HEK) at 50,000 cells/well in poly-D-lysine coated black-wall plates.

  • Wash: 24h later, wash cells 3x with Calcium-Free HBSS (or buffer with 0.5 mM EGTA to strip residual Ca²⁺).

  • Dye Load: Incubate with Calcium-6 dye in Calcium-Free Buffer for 1 hour at 37°C.

  • Compound Addition: Add SOR-C13 (diluted in Ca²⁺-free buffer). Incubate 30 mins at RT.

    • Note: The channel is OPEN here.

  • Read (FLIPR/Plate Reader):

    • Baseline: Read 10 seconds.

    • Injection: Inject CaCl₂ solution (Final concentration 2 mM).

    • Read: 120 seconds.

  • Calculation: Calculate % Inhibition based on Peak Relative Fluorescence Units (RFU) minus baseline.

References

  • Bowen, C. V., et al. (2013). In Vivo Detection of Human TRPV6-Rich Tumors with Anti-Cancer Peptides Derived from Soricidin.[3] PLOS ONE, 8(3), e58866.[3] [Link]

  • Singh, A. K., et al. (2018). Mechanism of calmodulin inactivation of the calcium-selective TRP channel TRPV6.[5] Science, 361(6401), 490-493. [Link]

  • Fu, S., et al. (2017). First-in-human phase I study of SOR-C13, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors. Investigational New Drugs, 35, 324–333. [Link]

Sources

Preventing aggregation of SOR-C13 peptide at high concentrations

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: SOR-C13 Peptide

A Guide to Preventing and Troubleshooting Aggregation at High Concentrations

Welcome to the technical support center for the SOR-C13 peptide. As a Senior Application Scientist, I understand that harnessing the therapeutic potential of novel peptides like SOR-C13 requires overcoming significant formulation and handling challenges. One of the most common hurdles researchers face is the tendency of peptides to aggregate at high concentrations, a phenomenon that can lead to loss of bioactivity, altered pharmacokinetics, and potential immunogenicity.[1][2]

This guide is designed to provide you, our fellow scientists and drug development professionals, with a comprehensive resource for understanding, preventing, and troubleshooting SOR-C13 aggregation. We will move beyond simple instructions to explain the underlying principles, empowering you to make informed decisions during your experiments.

Section 1: Frequently Asked Questions (FAQs) about SOR-C13 Aggregation

This section addresses the fundamental questions regarding SOR-C13 and its aggregation behavior.

Q1: What is SOR-C13 and why is it prone to aggregation?

A1: SOR-C13 is a synthetic 13-amino acid peptide that acts as a potent and selective inhibitor of the Transient Receptor Potential Vanilloid 6 (TRPV6) calcium channel.[3][4][5] This channel is often over-expressed in solid tumors, making SOR-C13 a promising candidate for cancer therapy.[6][7]

Like many peptides, SOR-C13's propensity to aggregate is influenced by both its intrinsic properties (amino acid sequence, hydrophobicity, charge) and extrinsic factors (concentration, pH, temperature, buffer composition).[8][9] Peptide aggregation is a process where individual peptide monomers associate to form larger, often insoluble structures, ranging from small oligomers to large, structured amyloid fibrils or unstructured amorphous aggregates.[10][11] This process is often driven by the desire of hydrophobic regions of the peptide to minimize their exposure to the aqueous solvent, especially at high peptide concentrations.

Q2: What are the consequences of SOR-C13 aggregation in my experiments?

A2: Peptide aggregation is a critical issue that can severely impact your research in several ways:

  • Loss of Efficacy: Aggregated peptides often lose their intended biological function as the active sites may be buried or sterically hindered.[11]

  • Inaccurate Quantification: Aggregation can interfere with concentration measurements, leading to dosing errors.

  • Compromised Safety: For therapeutic development, aggregates can induce unwanted immunogenic responses.[1][2]

  • Reduced Stability and Shelf Life: Aggregation is a form of physical instability that can lead to precipitation and loss of usable product.[1]

  • Altered Bioavailability: In preclinical studies, the size and nature of aggregates can dramatically affect absorption and pharmacokinetics.[1]

Q3: How can I know if my SOR-C13 solution is aggregated?

A3: You can detect aggregation through several methods, ranging from simple visual checks to sophisticated analytical techniques:

  • Visual Inspection: The simplest method is to look for cloudiness (opalescence), precipitation, or gel formation in the solution.[11]

  • UV-Vis Spectroscopy: An increase in absorbance at 350 nm (due to light scattering by particles) relative to the protein absorbance at 280 nm can be used to calculate an "Aggregation Index".[12]

  • Size Exclusion Chromatography (SEC): This is a widely used and powerful technique to separate and quantify monomers, dimers, and higher-order soluble aggregates.[12][13]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in the solution, making it excellent for detecting the presence of aggregates.[13]

  • Fluorescence Spectroscopy: Using dyes like Thioflavin T (ThT), which fluoresces upon binding to the cross-β-sheet structure characteristic of amyloid-like fibrils, can be used to monitor fibrillar aggregation over time.[14]

Section 2: Troubleshooting Guide for SOR-C13 Aggregation

This section provides direct answers to common problems encountered during the handling and formulation of SOR-C13.

Q4: My freshly reconstituted SOR-C13 solution is cloudy. What went wrong and how do I fix it?

A4: Cloudiness upon reconstitution is a clear sign of poor solubility and rapid aggregation. This typically happens when the reconstitution conditions are not optimal for the peptide at the target concentration.

Probable Causes & Solutions:

  • Incorrect pH: The pH of your solution is likely near the isoelectric point (pI) of SOR-C13, where its net charge is minimal. Peptides are least soluble and most prone to aggregation at their pI.[14][15]

    • Solution: Adjust the pH of your reconstitution buffer to be at least 1-2 units away from the peptide's pI. Since SOR-C13's exact pI may not be published, you may need to test a range of pH values (e.g., pH 4.0-5.0 for acidic conditions or pH 7.5-8.5 for basic conditions). Acidic pH has been shown to trigger refolding and assembly for some peptides.[16]

  • Inappropriate Buffer: The buffer itself or its concentration could be promoting aggregation.

    • Solution: Start with a simple, low-molarity buffer system (e.g., 10-20 mM acetate for acidic pH or 10-20 mM phosphate for neutral pH).[10] Avoid high concentrations of salts initially, as their effects can be complex.[10][17]

  • "Hot Spots" of High Concentration: Adding the entire volume of solvent to a lyophilized peptide powder at once can create transient, localized areas of extremely high concentration, which can nucleate aggregation.

    • Solution: Follow the Step-by-Step Protocol for Peptide Reconstitution (see Section 3.1) which involves first wetting the peptide with a small amount of solvent before adding the full volume.

Troubleshooting Workflow for Reconstitution

G A Problem: Cloudy Solution upon Reconstitution B Is pH far from pI? A->B C Adjust pH of buffer (e.g., pH 4.0 or pH 8.0) B->C No D Is buffer simple and low molarity? B->D Yes C->D E Switch to a different buffer (e.g., 20mM Acetate or Phosphate) D->E No F Did you follow proper reconstitution technique? D->F Yes E->F G Follow Protocol 3.1: Wet pellet, vortex, add final volume F->G No H Solution should be clear. Verify with DLS/SEC. F->H Yes G->H

Caption: Troubleshooting logic for a cloudy SOR-C13 solution.

Q5: My SOR-C13 solution is initially clear, but it aggregates over time or after a freeze-thaw cycle. How can I improve its stability?

A5: This indicates a problem with the long-term physical stability of your formulation. The solution conditions are not sufficient to keep the peptide soluble and monomeric under storage or stress.

Probable Causes & Solutions:

  • Sub-optimal Formulation (pH, Ionic Strength): As with initial reconstitution, the long-term stability is highly dependent on pH and ionic strength.[14][18]

    • Solution: Perform a formulation screening study. Prepare small batches of SOR-C13 in different buffers (e.g., acetate, citrate, histidine, phosphate) at various pH levels (e.g., 4.0, 5.0, 6.0, 7.4).[10] Monitor these samples over time at your intended storage temperature using an aggregation detection method like DLS or SEC.

  • Lack of Stabilizing Excipients: The formulation may require additional components to prevent the peptide molecules from interacting with each other.[10][19]

    • Solution: Systematically add stabilizing excipients to your lead buffer system. Good candidates to screen include:

      • Amino Acids: Arginine and histidine are commonly used to suppress aggregation.[2][19]

      • Sugars (Polyols): Sucrose or trehalose can stabilize the native peptide structure through preferential exclusion.[20]

      • Surfactants: Low concentrations of non-ionic surfactants like Polysorbate 20 (PS-20) or Dodecyl maltoside (DDM) can prevent aggregation at surfaces (air-water, vial wall) and shield hydrophobic patches.[2][20]

  • Mechanical Stress: Agitation during shipping or handling, and the physical stress of ice crystal formation during freezing, can denature the peptide and induce aggregation.[10][21]

    • Solution: Always handle the peptide solution gently—avoid vigorous vortexing or shaking after initial reconstitution. When freezing, flash-freeze aliquots in liquid nitrogen to minimize the formation of large ice crystals. Include cryoprotectants like sucrose or glycerol in formulations that will be frozen.

Table 1: Common Excipients for Preventing Peptide Aggregation

Excipient ClassExamplesTypical Conc. RangePrimary Mechanism of ActionReference
Amino Acids L-Arginine, L-Histidine, Glycine50 - 200 mMAct as "binders" to aggregation-prone regions, increasing solubility and stability.[2][19]
Sugars / Polyols Sucrose, Trehalose5% - 10% (w/v)Preferential exclusion; stabilizes the native conformation and acts as a cryoprotectant.[2][20]
Surfactants Polysorbate 20/80, Poloxamer 1880.01% - 0.1% (w/v)Reduce surface-induced aggregation and shield hydrophobic regions.[2][10]
Salts Sodium Chloride (NaCl)50 - 150 mMModulate electrostatic interactions (Debye screening); can be stabilizing or destabilizing.[14][17]

Q6: I need to work with SOR-C13 at a very high concentration (>10 mg/mL) for my in vivo studies. Standard buffers are not working. What are my options?

A6: Reaching high concentrations is a significant challenge where aggregation becomes the primary limiting factor.[2] This requires a highly optimized formulation.

Probable Causes & Solutions:

  • Solubility Limit Exceeded: You are simply exceeding the intrinsic solubility of the peptide in your current formulation.

    • Solution: A multi-component, optimized formulation is necessary. This is where systematic screening becomes critical. Based on the principles discussed, an ideal starting point for a high-concentration formulation would be a combination of:

      • An optimal buffer and pH (determined from your initial screening).

      • A solubility-enhancing amino acid (e.g., 100-150 mM Arginine).[19]

      • A non-ionic surfactant (e.g., 0.02% Polysorbate 20) to prevent surface-related issues.[2]

  • Viscosity and Self-Association: At high concentrations, even soluble peptides can exhibit increased viscosity due to reversible self-association, which can be a precursor to irreversible aggregation.

    • Solution: Carefully select your excipients. Some excipients, like arginine, can also help reduce viscosity at high protein concentrations. Analytical techniques like DLS and Analytical Ultracentrifugation (AUC) are essential here to distinguish between desirable monomers and undesirable oligomers.[13]

Table 2: Recommended Starting Conditions for SOR-C13 Formulation Screening

ParameterCondition 1 (Acidic)Condition 2 (Neutral)Rationale
Buffer 20 mM Sodium Acetate20 mM L-HistidineCommon, well-characterized pharmaceutical buffers.[10]
pH 4.56.5Explores different net charge states of the peptide.[14]
Tonicity Modifier 100 mM NaCl100 mM NaClSimulates physiological ionic strength; effect needs verification.
Stabilizer 150 mM L-Arginine150 mM L-ArgininePotent aggregation suppressor.
Surfactant 0.02% (w/v) Polysorbate 200.02% (w/v) Polysorbate 20Protects against surface-induced aggregation.[2]

Section 3: Key Experimental Protocols

These protocols provide a self-validating framework for preparing and analyzing your SOR-C13 solutions.

Protocol: Reconstitution of Lyophilized SOR-C13

Objective: To properly solubilize lyophilized SOR-C13 powder to a desired stock concentration while minimizing aggregation.

Materials:

  • Lyophilized SOR-C13 vial

  • Pre-chilled, sterile-filtered reconstitution buffer of choice

  • Low-protein-binding microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Equilibration: Allow the vial of lyophilized SOR-C13 to equilibrate to room temperature for 10-15 minutes before opening to prevent condensation.

  • Initial Solvation: Add a small amount of your chosen buffer (e.g., 20-30% of the final volume) to the vial. The goal is to wet the entire pellet.

  • Gentle Agitation: Gently swirl or vortex the vial at a low speed for 1-2 minutes. Avoid vigorous shaking. The solution may still appear cloudy at this stage.

  • Incubation: Let the vial sit on ice or at 4°C for 5-10 minutes to allow for complete hydration.

  • Final Dilution: Add the remaining buffer to reach the final target concentration.

  • Final Mix & Clarification: Invert the tube gently 5-10 times to mix. If any particulates remain, centrifuge the tube at high speed (e.g., >10,000 x g) for 5-10 minutes at 4°C and carefully collect the supernatant.

  • Verification: Immediately after reconstitution, verify the clarity of the solution and measure the concentration via A280. It is highly recommended to analyze a small aliquot by DLS or SEC to confirm the monomeric state of the peptide.[12][13]

Protocol: Monitoring Aggregation with Size Exclusion Chromatography (SEC)

Objective: To quantify the percentage of monomer, dimer, and higher-order aggregates in a SOR-C13 sample.

Workflow Diagram: SEC Analysis

G cluster_0 Sample Preparation cluster_1 HPLC System cluster_2 Data Analysis A Prepare SOR-C13 Sample in Mobile Phase B Inject Sample A->B C SEC Column Separation (Size-based) B->C D UV Detector (280nm) C->D E Generate Chromatogram D->E F Integrate Peak Areas (Aggregate vs. Monomer) E->F G Calculate % Purity and % Aggregate F->G

Caption: Standard workflow for analyzing peptide aggregation using SEC.

Procedure:

  • System Setup: Equilibrate an appropriate SEC column (e.g., one with a fractionation range suitable for 1-50 kDa) with a filtered and degassed mobile phase. The mobile phase should ideally be the same as your peptide formulation buffer to avoid on-column artifacts.

  • Sample Preparation: Dilute your SOR-C13 stock solution to a suitable concentration (e.g., 1 mg/mL) using the mobile phase. Filter the sample through a low-protein-binding 0.22 µm filter.

  • Injection: Inject a defined volume (e.g., 20 µL) of the prepared sample onto the column.

  • Data Acquisition: Monitor the column eluate using a UV detector at 280 nm. Aggregates, being larger, will elute first, followed by the monomeric peptide.

  • Analysis: Integrate the peak areas of the aggregate and monomer peaks. The percentage of monomer can be calculated as: (% Monomer) = (Area_Monomer / (Area_Monomer + Area_Aggregates)) * 100.

By implementing these troubleshooting strategies and validation protocols, you will be well-equipped to manage and prevent the aggregation of SOR-C13, ensuring the integrity and success of your research.

References

  • Manning, M. C., Chou, D. K., Murphy, B. M., Payne, R. W., & Katayama, D. S. (2010). Stability of protein pharmaceuticals: an update. Pharmaceutical research, 27(4), 544–575. (Available at: [Link])

  • Pardeshi, N. N., Zhou, C., & Sinko, P. J. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(5), 20170025. (Available at: [Link])

  • Fradkin, A. H., Carpenter, J. F., & Randolph, T. W. (2009). Immunogenicity of aggregated therapeutic proteins. Journal of pharmaceutical sciences, 98(9), 2923–2936. (Available at: [Link])

  • Ratanji, K. D., Derrick, J. P., Dearman, R. J., & Kimber, I. (2014). Immunogenicity of therapeutic proteins: influence of aggregation. Journal of immunotoxicology, 11(2), 99–109. (Available at: [Link])

  • D'Souza, A., & Udupa, N. (2010). Use of excipients to control aggregation in peptide and protein formulations. International Journal of Pharmacy and Pharmaceutical Sciences, 2(4), 1-7. (Available at: [Link])

  • Kříž, Z., Klusák, J., Krištofíková, Z., & Koča, J. (2013). How ionic strength affects the conformational behavior of human and rat beta amyloids--a computational study. PloS one, 8(5), e62914. (Available at: [Link])

  • Drenski, M. (2018). Analysing peptide aggregation. Scientist Live. (Available at: [Link])

  • Goyal, S., & Shuaib, S. (2023). Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations. Molecular pharmaceutics, 21(1), 329–343. (Available at: [Link])

  • Enciso, M., Schütte, C., & Delle Site, L. (2015). Influence of pH and sequence in peptide aggregation via molecular simulation. The Journal of chemical physics, 143(19), 194105. (Available at: [Link])

  • Magzoub, M. (2020). Use of excipients to control aggregation in peptide and protein formulations. ResearchGate. (Available at: [Link])

  • Li, Y., Wang, Z., Liu, Y., Zhang, L., & Wang, J. (2022). Acidic pH Promotes Refolding and Macroscopic Assembly of Amyloid β (16–22) Peptides at the Air–Water Interface. The Journal of Physical Chemistry Letters, 13(29), 6776–6781. (Available at: [Link])

  • Rekaï, E. D. (2025). Peptide Aggregation in Manufacturing: Mechanisms, Challenges and Case Studies. Xtalks. (Available at: [Link])

  • RheoSense Inc. (n.d.). Ionic Strength Affects Protein Stability in Solutions. RheoSense. (Available at: [Link])

  • APC Ltd. (2021). 5 must-know techniques for analyzing protein aggregation. APC. (Available at: [Link])

  • Intertek. (n.d.). Protein Aggregation Analysis. Intertek. (Available at: [Link])

  • Fu, S., Hirte, H., Grol, J., et al. (2017). First-in-human phase I study of SOR-C13, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors. Investigational new drugs, 35(3), 324–333. (Available at: [Link])

  • Soricimed Biopharma. (n.d.). SOR-C13 TRPV6 Inhibitor. Soricimed. (Available at: [Link])

  • Patsnap. (2025). SOR-C13 - Drug Targets, Indications, Patents. Patsnap Synapse. (Available at: [Link])

  • FirstWord Pharma. (2017). Soricimed Publishes the Results of Phase I Study of SOR-C13 in Patients with Advanced Solid Tumors. FirstWord Pharma. (Available at: [Link])

  • PubChem. (n.d.). Sor-c13. National Center for Biotechnology Information. (Available at: [Link])

  • Patke, S., Stillahn, J., & Manning, M. (2018). Current Status of Analytical Techniques for Characterization of Protein Stability. BioProcess International. (Available at: [Link])

  • Malmsten, M., & Lindman, B. (2013). How Ionic Strength Affects the Conformational Behavior of Human and Rat Beta Amyloids. PLOS One. (Available at: [Link])

  • Drenski, M. (2018). Kinetic analysis of peptide aggregation. Scientist Live. (Available at: [Link])

  • Intertek. (n.d.). Protein Aggregation Detection Methods. Intertek. (Available at: [Link])

  • Fu, S., et al. (2017). Erratum to: First-in-human phase I study of SOR-C13, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors. Investigational New Drugs. (Available at: [Link])

Sources

Addressing batch-to-batch variability in SOR-C13 research grade peptides

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Normalizing Batch-to-Batch Variability in SOR-C13 (TRPV6 Antagonist)

Document ID: SOR-Tech-001 Role: Senior Application Scientist Last Updated: October 26, 2023

Executive Summary & Mechanism of Action

The Challenge: Researchers frequently report inconsistent IC50 values (ranging from 14 nM to >100 nM) between different lots of research-grade SOR-C13. In 90% of cases, this is not a failure of synthesis, but a failure to account for Net Peptide Content (NPC) and Disulfide Integrity .

The Molecule: SOR-C13 is a 13-amino acid peptide derived from the C-terminus of Soricidin (Blarina brevicauda venom).[1]

  • Target: TRPV6 (Transient Receptor Potential Vanilloid 6).[1][2][3][4][5][6][7][8]

  • Action: Allosteric inhibition of the pore region, blocking constitutive

    
     influx.
    
  • Critical Structural Feature: Two Cysteine residues forming a disulfide bridge. If this bridge is scrambled or reduced, the peptide loses affinity for the TRPV6 extracellular loop.

Module 1: The "Hidden" Variable (Net Peptide Content)

User Complaint: "Batch A worked at 20 nM. Batch B requires 50 nM for the same effect. The purity is listed as >95% for both."

Root Cause: Research-grade peptides are lyophilized salts (usually Trifluoroacetate or Acetate).[9] A vial containing "1 mg" of powder does not contain 1 mg of active peptide. It contains:

  • Active Peptide (60–80%)

  • Counter-ions (TFA/Acetate)[9][10]

  • Residual Water (Hygroscopic nature)

If you treat the "Gross Weight" as the "Peptide Weight," your molar concentrations will be incorrect by 20–40%, varying wildly between batches.

Protocol: NPC Correction Workflow

Step 1: Locate the Elemental Analysis Check the Certificate of Analysis (CoA) for the Net Peptide Content (NPC) . If unavailable, you must quantify it yourself.

Step 2: Quantification (The A280 Method) Note: SOR-C13 contains aromatic residues (Phenylalanine/Histidine) but lacks Tryptophan/Tyrosine, making standard A280 readings difficult. We recommend Amino Acid Analysis (AAA) or the following modified spectrophotometric method if AAA is unavailable.

Preferred Method: UV Spectrophotometry at 205 nm (Scopes Method) Because SOR-C13 has low aromaticity, A205 (peptide bond absorption) is more accurate than A280.

  • Dissolve: Reconstitute a small aliquot in HPLC-grade water.

  • Measure: Read Absorbance at 205 nm (

    
    ) and 280 nm (
    
    
    
    ).
  • Calculate Concentration (

    
    ): 
    
    
    
    
    (Note: 31 is the extinction coefficient factor for small peptides at 205nm).
Visual Workflow: From Vial to Assay

NPC_Correction cluster_0 CRITICAL STEP Vial Lyophilized Vial (Gross Weight: 1mg) Recon Reconstitution (HPLC Water) Vial->Recon Dissolve Calc NPC Calculation (Gross Wt × %NPC) Recon->Calc Check CoA Stock Corrected Stock (e.g., 100 µM) Calc->Stock Dilute Assay TRPV6 Assay (Consistent Data) Stock->Assay Treat Cells

Caption: Figure 1. The mandatory workflow to convert Gross Weight to Active Molarity, eliminating salt-content variability.

Module 2: Structural Integrity (Disulfide & Oxidation)

User Complaint: "The peptide mass is correct on MS, but it has zero activity."

Root Cause:

  • Disulfide Scrambling: The cysteine bridge is essential for the "hairpin" structure required to plug the TRPV6 pore. If the peptide was stored at pH > 8.0, disulfide exchange can occur.

  • Methionine Oxidation: SOR-C13 contains Methionine. Exposure to air converts Met to Met-Sulfoxide (+16 Da shift), reducing potency.

Troubleshooting Guide: Structural Validation
SymptomDiagnostic TestResolution
Mass Shift +16 Da LC-MSOxidation. Discard batch. For future, purge vials with Argon/Nitrogen before freezing.
Mass Shift +1 Da High-Res MSDeamidation. Storage temperature was too high. Store at -80°C.
Correct Mass, No Activity HPLC Retention Time ShiftDisulfide Scrambling/Reduction. The bridge is broken. Do NOT use reducing agents (DTT/BME) in your assay buffer.
Precipitation Visual InspectionIsoelectric Point Error. SOR-C13 is cationic. Avoid PBS for high-concentration stocks; use water or 10mM Acetic Acid.

Module 3: Functional Validation (Calcium Flux Assay)

User Complaint: "My IC50 curve is flat."

Root Cause: TRPV6 is constitutively active but highly sensitive to extracellular calcium levels and membrane potential.[1] Standard FLIPR assays often fail if the cells are not hyperpolarized or if the calcium gradient is insufficient.

Protocol: Optimized Fluo-4 AM Calcium Influx

Cell Line: SKOV-3 (Ovarian) or PC-3 (Prostate) – High TRPV6 expressors.

  • Dye Loading:

    • Load cells with Fluo-4 AM (4 µM) in Calcium-Free HBSS for 45 mins at 37°C.

    • Why Calcium-Free? To prevent premature saturation of the dye by constitutive TRPV6 activity during loading.

  • Pre-Incubation:

    • Add SOR-C13 (titrated 1 nM – 10 µM) to cells in Calcium-Free buffer. Incubate 15 mins.

  • The Trigger (Critical Step):

    • Inject a High-Calcium Buffer (final concentration 2mM

      
      ) to initiate influx.
      
    • Note: Unlike GPCR assays, you are not injecting a ligand (agonist). You are injecting the ion itself. The peptide acts as a gatekeeper.

Visual Mechanism: TRPV6 Inhibition

TRPV6_Mechanism Extracellular Extracellular Space (High Ca2+) TRPV6_Open TRPV6 Channel (Constitutively Open) Extracellular->TRPV6_Open Gradient Force SOR_Bind SOR-C13 Binding (Pore Blockade) TRPV6_Open->SOR_Bind + SOR-C13 influx Ca2+ Influx Blocked SOR_Bind->influx Allosteric Inhibition Signaling Downstream Signaling (NFAT / Calmodulin) influx->Signaling Reduced Ca2+ Outcome Cell Cycle Arrest (Apoptosis) Signaling->Outcome Therapeutic Effect

Caption: Figure 2. Mechanism of Action. SOR-C13 physically obstructs the TRPV6 pore, preventing calcium-dependent proliferation signaling.

Frequently Asked Questions (FAQ)

Q: Can I solubilize SOR-C13 in DMSO? A: Yes, but it is not recommended as the primary solvent. DMSO can accelerate oxidation of Methionine residues. Use sterile water or 10mM Acetic Acid for the master stock, then dilute into assay buffer.

Q: Why does the peptide precipitate in PBS? A: SOR-C13 is cationic (positively charged). Phosphate ions in PBS can form insoluble salt complexes with the peptide at high concentrations (>1 mM). Use Tris or HEPES buffers for stock dilutions.

Q: My cells detach during the wash steps. Does this affect the assay? A: Yes. TRPV6 is often upregulated in metastatic lines (like SKOV-3) which may have weaker adherence. Use Poly-D-Lysine coated plates to ensure monolayer integrity during the Fluo-4 wash steps.

Q: Is the peptide stable at 4°C? A: Only for <24 hours. Research-grade peptides often contain trace proteases or bacteria. Always aliquot and store at -80°C. Avoid freeze-thaw cycles; if you thaw a tube, use it or toss it.

References

  • Bowen, C. V., et al. (2013). In Vivo Detection of Human TRPV6-Rich Tumors with Anti-Cancer Peptides Derived from Soricidin.[4] PLOS ONE.

  • Xue, H., et al. (2018).[6] TRPV6 as a Therapeutic Target for Esophageal Squamous Cell Carcinoma. Journal of Cancer.[6]

  • Fu, S., et al. (2017).[2] First-in-human phase I study of SOR-C13, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors.[7][8] Investigational New Drugs.[7][8]

  • Bachem Technical Guides. (2021). Peptide Handling and Solubility: Net Peptide Content vs Gross Weight.[10][11][12]

  • Soricimed Biopharma. (2020). Mechanism of Action: TRPV6 and SOR-C13.[1][4][5][6][7][8]

Sources

Troubleshooting HPLC retention time shifts for SOR-C13 analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Retention Time ( ) Shifts

Status: Active | Ticket Priority: High | Analyst: Senior Application Scientist

Executive Summary: The SOR-C13 Context

SOR-C13 (Sequence: H-Lys-Glu-Phe-Leu-His-Pro-Ser-Lys-Val-Asp-Leu-Pro-Arg-OH) is a 13-mer cationic peptide derived from Soricidin. Its analysis presents specific challenges distinct from small molecule chromatography.

Because SOR-C13 contains multiple basic residues (Lys, His, Arg) and hydrophobic residues (Phe, Leu), it relies heavily on Ion-Pairing Chromatography (IPC) mechanisms. Retention time shifts in this context are rarely random; they are usually symptomatic of a disruption in the equilibrium between the peptide, the hydrophobic stationary phase, and the ion-pairing agent (typically Trifluoroacetic Acid, TFA).

This guide moves beyond basic "check the pump" advice to address the physicochemical realities of peptide HPLC.

Module 1: Diagnostic Triage

"Is it the System or the Chemistry?"

Before altering your method, use this logic flow to isolate the variable.

Interactive Troubleshooting Workflow

(Visualized via Graphviz)

G Start START: Retention Time Shift Observed CheckVoid Check Void Marker (t0) Start->CheckVoid VoidShift Did t0 shift? CheckVoid->VoidShift HardwareIssue Hardware/Flow Issue VoidShift->HardwareIssue Yes (t0 moved) ChemIssue Chemistry/Equilibrium Issue VoidShift->ChemIssue No (t0 stable) CheckPump Check Pump Flow Rate & Leaks HardwareIssue->CheckPump CheckTemp Check Column Oven Stability HardwareIssue->CheckTemp CheckMP Mobile Phase Composition (Volatile Evaporation?) ChemIssue->CheckMP CheckCol Column Equilibration (Ion-Pairing Hysteresis) ChemIssue->CheckCol CheckSample Sample Matrix pH/Salt ChemIssue->CheckSample

Figure 1: Diagnostic decision tree for isolating the root cause of retention time instability.

Module 2: The Chemistry of Shifts (Peptide Specifics)

Q1: My retention times are drifting later with every injection. Why?

The Diagnosis: "Ion-Pairing Hysteresis" or Column Fouling.

The Mechanism: SOR-C13 is a cationic peptide. You are likely using TFA (Trifluoroacetic Acid) to neutralize the positive charges and allow retention on a C18 column.

  • The Trap: TFA takes much longer to equilibrate than the organic solvent. If you are running a gradient, the column may not fully re-equilibrate with the ion-pairing agent before the next injection. The column becomes progressively more "modified" with TFA, increasing retention slightly with each run [1].

  • The Fix:

    • Extend Re-equilibration: Ensure your post-run equilibration time is at least 10 column volumes, not just 2-3.

    • Blank Injections: Run 2-3 "dummy" gradients at the start of the day to saturate the column active sites with TFA.

Q2: My peaks jumped to an earlier retention time suddenly.

The Diagnosis: Mobile Phase Organic Modifier Evaporation or Phase Collapse.

The Mechanism:

  • Evaporation: If using premixed mobile phases (e.g., ACN/Water), Acetonitrile evaporates faster than water. Over 24 hours, a "30% B" solution may become "28% B," causing peaks to shift later. However, if using a binary pump where Line B is 100% ACN, and the bottle is open, evaporation is negligible.

  • Phase Collapse (Dewetting): If your gradient starts at 100% aqueous (0% B) to capture the polar SOR-C13, the hydrophobic C18 chains may "collapse" or mat down, reducing surface area and causing early elution [2].

  • The Fix:

    • Cap Bottles: Use safety caps with air inlet valves to prevent evaporation.

    • Minimum Organic: Ensure your starting gradient contains at least 2-3% ACN (or use a specialized "AQ" column) to keep C18 chains solvated.

Q3: Why does temperature fluctuation affect SOR-C13 more than my small molecules?

The Diagnosis: Thermodynamics of Conformational Changes.

The Mechanism: Peptides can exist in multiple conformational states. Higher temperatures generally speed up mass transfer and sharpen peaks, but they also reduce mobile phase viscosity and alter the pKa of the buffer. A fluctuation of just 1-2°C can shift peptide retention significantly because it alters the thermodynamics of the peptide-surface interaction [3].

  • The Fix: Use a column heater/chiller block, not just ambient air. Set it to a defined point (e.g., 40°C or 60°C) to lock in selectivity.

Module 3: Quantitative Troubleshooting Data

Use this table to correlate your specific symptom with the likely root cause.

SymptomDirection of ShiftLikely Root CauseVerification Step
Drift

Increases (Later)
Column Aging (Loss of bonded phase)Check if pressure is decreasing.
Drift

Decreases (Earlier)
Active Site Saturation / FoulingWash column with high % organic.
Jump

Decreases (Earlier)
Flow Rate IncreaseCheck pump settings and

(void).
Jump Random / ErraticAir Bubble in Pump HeadCheck pressure ripple (delta psi).
Step

Increases (Later)
TFA Concentration DecreasePrepare fresh mobile phase.
Step

Decreases (Earlier)
Temperature IncreaseVerify column compartment temp.

Module 4: Critical Protocol - Mobile Phase Preparation

Inconsistent mobile phase preparation is the #1 cause of batch-to-batch retention shifts in peptide analysis.

Objective: Create a thermodynamically stable mobile phase for SOR-C13.

Reagents:

  • Solvent A: 0.1% TFA in Water (Milli-Q/HPLC Grade).

  • Solvent B: 0.1% TFA in Acetonitrile (ACN).[1][2]

The "Golden Rule" Protocol:

  • Do NOT measure by volume subtraction. (e.g., do not pour 1L ACN and remove 1mL).

  • Weighing is superior. However, if using volumetric glassware:

    • Measure 1000 mL of Water in a Class A flask.

    • Add 1.0 mL of TFA using a calibrated micropipette (viscous liquid error is high with cylinders).

    • Crucial Step: Mix thoroughly. TFA is denser than water and sinks; if not mixed, your pump draws a concentrated slug first, then dilute buffer later.

  • The "0.085% B" Trick:

    • TFA absorbs UV light at 214nm (peptide detection wavelength).[1]

    • To prevent a rising baseline drift during the gradient, add 0.085% TFA to Solvent B (instead of 0.1%). This balances the refractive index/absorbance difference between the aqueous and organic phases [4].

Module 5: Sample Matrix Effects

Issue: "My standard looks fine, but my plasma/formulation sample shifts."

Mechanism: If your SOR-C13 sample is dissolved in a high-salt buffer (PBS) or a solution with a pH different from the mobile phase, it acts as a "strong solvent" or "plug" that disrupts the local equilibrium at the head of the column.

  • Ion Strength Mismatch: High salt competes with the ion-pairing agent.

  • The Fix: Dilute the sample 1:1 with Mobile Phase A (0.1% TFA in Water) before injection. This matches the sample solvent to the starting conditions of the gradient.

References

  • McCalley, D. V. (2005). The effect of trifluoroacetic acid concentration on the performance of reversed-phase columns for the analysis of peptides. Journal of Chromatography A.

  • Majors, R. E. (2014). Troubleshooting Retention Time Changes in HPLC. LCGC North America.

  • Dolan, J. W. (2012). Temperature Selectivity in Reversed-Phase HPLC. LCGC North America.

  • Agilent Technologies. (2020). Peptide Mapping Application Note: Optimizing TFA Concentration.

Sources

Validation & Comparative

Comparative Guide: Reproducibility of SOR-C13 Anti-Tumor Effects in Epithelial Cancer Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Calcium Paradox in Oncology

In the landscape of ion channel drug discovery, SOR-C13 represents a first-in-class peptide derived from the venom of the northern short-tailed shrew (Blarina brevicauda). Unlike cytotoxic agents that target rapidly dividing cells indiscriminately, SOR-C13 targets TRPV6 (Transient Receptor Potential Vanilloid 6), a highly selective calcium channel often classified as an "oncochannel."

The Reproducibility Challenge: Reproducing SOR-C13 efficacy data requires a paradigm shift from standard chemotherapy validation. Efficacy is not driven by maximum tolerated dose (MTD) but by target saturation and calcium signaling disruption . This guide delineates the specific conditions required to replicate anti-tumor effects in Ovarian (SKOV-3), Breast (T-47D), and Prostate (PC-3) models, contrasting them with standard carboplatin/taxane regimens.

Mechanistic Grounding & Causality

To reproduce SOR-C13 effects, one must understand that it acts as an allosteric inhibitor of TRPV6. In epithelial cancers, TRPV6 is constitutively open, driving a continuous Ca²⁺ influx that activates the Calcineurin-NFAT pathway.[1]

Key Mechanism: SOR-C13 binds to the extracellular vestibule of the TRPV6 pore, physically blocking Ca²⁺ entry. This starves the cell of the calcium signal required for the nuclear translocation of NFAT (Nuclear Factor of Activated T-cells), a transcription factor that drives proliferation (e.g., c-MYC, CCND1) and anti-apoptosis (BCL-2).

Visualization: The SOR-C13/NFAT Axis

Figure 1: Mechanism of Action showing the interruption of the Calcium-NFAT signaling cascade.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SOR SOR-C13 Peptide TRPV6 TRPV6 Channel (Oncochannel) SOR->TRPV6 Blocks Pore Ca_Cyto Intracellular Ca2+ Elevation SOR->Ca_Cyto INHIBITS Ca Ca2+ Ions Ca->TRPV6 Influx blocked by SOR-C13 TRPV6->Ca_Cyto Constitutive Influx (Untreated) Calm Calmodulin (CaM) Ca_Cyto->Calm Activates Calc Calcineurin (Phosphatase) Calm->Calc Activates NFAT_P NFAT (Phosphorylated) Inactive NFAT NFAT (Dephosphorylated) Active NFAT_P->NFAT Dephosphorylation by Calcineurin Transcription Transcription of Pro-Survival Genes (c-MYC, BCL-2) NFAT->Transcription Translocation Proliferation Tumor Growth & Metastasis Transcription->Proliferation

Caption: SOR-C13 blocks TRPV6, preventing Ca2+-Calmodulin activation of Calcineurin, thereby inhibiting NFAT-mediated tumor proliferation.

Comparative Efficacy Analysis

The following data aggregates preclinical outcomes from key validation studies (Soricimed Biopharma and independent academic assessments).

Model 1: Ovarian Cancer (SKOV-3 Xenograft)

Context: SKOV-3 is the "Gold Standard" for TRPV6 research due to high endogenous channel expression.

Table 1: Comparative Tumor Volume Inhibition (TVI) in SKOV-3 Models

Treatment ArmDose / ScheduleEfficacy (TVI %)Mechanism Note
Vehicle Control Saline, Daily0%Rapid tumor doubling.
SOR-C13 (Peptide) 400-800 mg/kg (i.p.) Daily~50 - 59% Cytostatic effect; induces apoptosis via Ca2+ deprivation.
Paclitaxel (SoC) 10 mg/kg, Q7D~55%Microtubule stabilization; cytotoxic.
Carboplatin (SoC) 40 mg/kg, Q7D~45%DNA cross-linking.
SOR-C13 + SoC Combo SOR-C13 + Carbo/Pac>75% Synergistic. SOR-C13 sensitizes cells to chemo by lowering apoptotic threshold.

Key Insight: SOR-C13 alone is comparable to single-agent chemotherapy in this model but with a significantly cleaner toxicity profile (no weight loss or neurotoxicity observed in mice). The combination arm demonstrates the highest reproducibility for tumor regression.

Model 2: Breast Cancer (T-47D Xenograft)

Context: T-47D (luminal A subtype) expresses TRPV6. This model validates efficacy in hormone-dependent cancers.

  • SOR-C13 Performance: 50-60% inhibition of tumor growth compared to control.[2]

  • Comparison: Efficacy was statistically equivalent to Paclitaxel monotherapy in this specific model.

  • Biomarker: Reduction in NFAT1 nuclear accumulation was confirmed via IHC in excised tumors, validating the mechanism.

Reproducibility Protocol: The Self-Validating System

To ensure data integrity, researchers must adhere to a protocol that validates the target before and during the experiment.

Phase A: Pre-Study Validation (The "Go/No-Go" Step)

Do not proceed without confirming TRPV6 status.

  • qPCR Screening: Cell lines (SKOV-3, PC-3, T-47D) must show TRPV6 mRNA levels >2-fold higher than non-tumorigenic controls (e.g., HEK293 wild-type).

  • Functional Ca²⁺ Imaging: Use Fluo-4 AM dye. Treat cells with SOR-C13 (10 µM). A reproducible model must show a rapid decrease in intracellular Ca²⁺ fluorescence compared to vehicle.

Phase B: In Vivo Workflow

Figure 2: Validated Xenograft Workflow for Peptide Therapeutics

Workflow cluster_treatment Treatment Phase (21 Days) Start Cell Expansion (SKOV-3 / T-47D) Implant S.C. Inoculation (NOD/SCID Mice) Start->Implant Establish Tumor Establishment (Target: 100-150 mm³) Implant->Establish ~2 weeks Randomize Randomization (Sort by Volume) Establish->Randomize Group1 Vehicle (Saline) Randomize->Group1 Group2 SOR-C13 (Daily i.p.) Randomize->Group2 Group3 SoC Positive Ctrl (Carbo/Taxol) Randomize->Group3 Harvest Harvest & Analysis (Vol, Weight, IHC) Group1->Harvest Group2->Harvest Group3->Harvest

Caption: Standardized workflow. Critical randomization occurs at 100-150mm³ to ensure baseline equality.

Phase C: Critical Dosing Parameters
  • Route: Intraperitoneal (i.p.) or Intravenous (i.v.). Note: Oral delivery is ineffective due to peptide degradation.

  • Frequency: Daily dosing is required for SOR-C13 monotherapy due to the rapid clearance typical of peptides (half-life < 1 hour in plasma, though tumor retention is longer).

  • Dose: 400 mg/kg to 800 mg/kg (mouse equivalent).[3]

  • Calcium Supplementation: In human trials, transient hypocalcemia was observed.[4] In mice, ensure standard diet; supplementation is rarely needed for short-term xenografts but monitor for twitching/lethargy.

Troubleshooting & Reproducibility Factors

If your experiment fails to show efficacy, investigate these common failure modes:

  • Target Absence: Did you verify TRPV6 expression in the specific passage of cells used? Long-term culture can lead to phenotypic drift and loss of channel overexpression.

  • Peptide Stability: SOR-C13 is a peptide.[1][2][3][5][6][7][8] Ensure it is stored at -20°C or -80°C and reconstituted immediately prior to use. Do not store reconstituted peptide for >24 hours.

  • Tumor Size at Initiation: Starting treatment on tumors >300 mm³ often results in failure. The mechanism is cytostatic/pro-apoptotic; it works best on establishing tumors (100 mm³).

  • Endpoint Selection: SOR-C13 induces apoptosis.[7] While tumor volume is the primary metric, TUNEL staining or Cleaved Caspase-3 IHC of harvested tumors provides necessary molecular confirmation of efficacy.

References

  • Fu, S., et al. (2017). First-in-human phase I study of SOR-C13, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors.[7] Investigational New Drugs, 35(3), 324–333. [Link]

  • Xue, H., et al. (2018). Inhibition of Transient Receptor Potential Vanilloid 6 channel, elevated in human ovarian cancers, reduces tumour growth in a xenograft model. Journal of Cancer, 9(17), 3196–3207.[2] [Link]

  • Bowen, C.V., et al. (2013). In Vivo Detection of Human TRPV6-Rich Tumors with Anti-Cancer Peptides Derived from Soricidin.[5] PLoS ONE, 8(3), e58866. [Link]

  • Soricimed Biopharma. (2018). SOR-C13: A First-in-Class TRPV6 Inhibitor.[1][2][6][7] AACR Annual Meeting Abstract 1936. [Link][9][10]

  • Zhuang, L., et al. (2002). Calcium-selective ion channel, CaT1, is apically localized in gastrointestinal tract epithelia and is aberrantly expressed in human malignancies.[5] Laboratory Investigation, 82, 1755–1764.[5] [Link]

Sources

A Comparative Benchmarking Guide to SOR-C13 and Other Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Calcium Channels in Cellular Signaling and Disease

Calcium ions (Ca²⁺) are ubiquitous second messengers that govern a vast array of physiological processes, from muscle contraction and neurotransmission to gene transcription and cell proliferation. The precise control of intracellular Ca²⁺ concentration is therefore paramount to cellular function. This control is largely mediated by a diverse family of ion channels that facilitate the selective passage of Ca²⁺ across cellular membranes. These channels are broadly classified into two major superfamilies: the voltage-gated calcium channels (VGCCs) and the transient receptor potential (TRP) channels.

Dysregulation of calcium channel activity is implicated in a multitude of pathologies, including cardiovascular diseases, neurological disorders, and cancer. Consequently, calcium channels have emerged as a major class of therapeutic targets. For decades, traditional calcium channel blockers (CCBs), such as the dihydropyridines (e.g., nifedipine, amlodipine) and non-dihydropyridines (e.g., verapamil, diltiazem), have been successfully employed in the management of hypertension and cardiac arrhythmias by primarily targeting L-type voltage-gated calcium channels.[1][2]

However, the discovery and characterization of other types of calcium channels, particularly within the TRP family, have opened new avenues for therapeutic intervention, especially in oncology. One such channel, the Transient Receptor Potential Vanilloid 6 (TRPV6), has garnered significant attention due to its overexpression in various epithelial cancers and its role in promoting tumor growth and survival.[3][4][5][6] This has led to the development of a new generation of selective calcium channel inhibitors, exemplified by SOR-C13, a first-in-class peptide inhibitor of TRPV6.[3][6]

This guide provides an in-depth comparative analysis of SOR-C13 and traditional calcium channel blockers, focusing on their distinct mechanisms of action, selectivity profiles, and potential therapeutic applications. We will also provide detailed experimental protocols for benchmarking the activity of these compounds, offering a practical resource for researchers in the field.

The Contenders: A Profile of SOR-C13 and Conventional Calcium Channel Blockers

SOR-C13: A Highly Selective TRPV6 Inhibitor

SOR-C13 is a synthetic 13-amino acid peptide derived from the C-terminus of soricidin, a paralytic peptide found in the saliva of the northern short-tailed shrew.[7] It has been identified as a potent and highly selective inhibitor of the TRPV6 calcium channel.[3][6][8][9]

  • Target: Transient Receptor Potential Vanilloid 6 (TRPV6) channel. TRPV6 is a non-voltage-gated, constitutively active calcium-selective ion channel.[10]

  • Mechanism of Action: SOR-C13 binds to the extracellular domain of the TRPV6 channel, leading to its inhibition and a subsequent reduction in calcium influx.[3][4][6] This disruption of calcium homeostasis in cancer cells that overexpress TRPV6 triggers a cascade of events, including the inhibition of the calcineurin-NFAT signaling pathway, leading to decreased proliferation and induction of apoptosis.[4][7]

  • Therapeutic Rationale: The overexpression of TRPV6 in a variety of solid tumors, including ovarian, breast, prostate, and pancreatic cancers, and its limited expression in healthy adult tissues, makes it an attractive target for cancer therapy.[3][5][6][8] By selectively targeting cancer cells, SOR-C13 is designed to have a more favorable safety profile compared to traditional chemotherapeutics.[9]

Conventional Calcium Channel Blockers: Targeting Voltage-Gated Calcium Channels

Traditional CCBs are a well-established class of drugs primarily used in the treatment of cardiovascular diseases.[1][2] They are broadly classified into two main groups:

  • Dihydropyridines (DHPs): This class includes drugs such as nifedipine, amlodipine, and felodipine.

    • Primary Target: L-type voltage-gated calcium channels (Caᵥ1.x) in vascular smooth muscle.[1]

    • Mechanism of Action: DHPs bind to the α1 subunit of the L-type calcium channel, causing allosteric modulation that favors the closed state of the channel. This leads to vasodilation and a reduction in blood pressure.[1]

  • Non-Dihydropyridines: This group is further divided into phenylalkylamines (e.g., verapamil) and benzothiazepines (e.g., diltiazem).

    • Primary Target: L-type voltage-gated calcium channels in both vascular smooth muscle and cardiac tissue.[1]

    • Mechanism of Action: These drugs act as pore blockers, physically obstructing the flow of calcium ions through the channel. Their effects on cardiac tissue lead to a decrease in heart rate and contractility.[1]

Benchmarking Performance: A Head-to-Head Comparison

The therapeutic utility and safety of a calcium channel blocker are defined by its potency, selectivity, and off-target effects. This section provides a comparative analysis of these key parameters for SOR-C13 and conventional CCBs.

Potency (IC₅₀/EC₅₀)

The half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) is a measure of a drug's potency. A lower value indicates a higher potency.

CompoundPrimary TargetIC₅₀/EC₅₀Reference(s)
SOR-C13 TRPV614 nM (IC₅₀)[8][11]
Nifedipine L-type Ca²⁺ Channel~100-300 nM (IC₅₀)
Amlodipine L-type Ca²⁺ Channel~1-5 nM (IC₅₀)
Verapamil L-type Ca²⁺ Channel~50-100 nM (IC₅₀)
Diltiazem L-type Ca²⁺ Channel~30-70 nM (IC₅₀)

Note: IC₅₀/EC₅₀ values for conventional CCBs can vary depending on the specific tissue and experimental conditions.

Selectivity Profile

Selectivity is arguably the most critical determinant of a drug's therapeutic window and side-effect profile. A highly selective drug preferentially interacts with its intended target, minimizing off-target effects.

SOR-C13: SOR-C13 exhibits remarkable selectivity for the TRPV6 channel. Studies have shown that SOR-C13 has minimal to no activity on other related TRP channels, as well as on voltage-gated calcium, sodium, and potassium channels, including the hERG channel, which is a key determinant of cardiac safety.[12] This high selectivity is attributed to its unique peptide structure that allows for specific binding to the extracellular domain of TRPV6.[3][9]

Conventional CCBs: The selectivity of conventional CCBs is more nuanced:

  • Dihydropyridines: Generally exhibit high selectivity for L-type calcium channels over other types of voltage-gated calcium channels (e.g., T-type, N-type).[1] However, some newer generation DHPs have been shown to have some activity on N-type and T-type channels, which may contribute to their clinical profiles.

  • Non-Dihydropyridines: Verapamil and diltiazem are less selective than DHPs and have significant effects on both vascular and cardiac L-type calcium channels.[1] They can also interact with other ion channels and receptors at higher concentrations.

CompoundPrimary TargetSelectivity over other Ca²⁺ ChannelsKnown Off-Target EffectsReference(s)
SOR-C13 TRPV6HighMinimal reported; no significant interaction with VGCCs, Na⁺/K⁺ channels, or hERG.[12] Transient, asymptomatic hypocalcemia observed in a Phase I trial.[8][13][8][12][13]
Dihydropyridines L-type Ca²⁺ ChannelsHigh for L-type over other VGCCsPeripheral edema, headache, flushing, reflex tachycardia.[2][1][2]
Non-Dihydropyridines L-type Ca²⁺ ChannelsLower selectivity; affects both vascular and cardiac channelsBradycardia, atrioventricular block, constipation (verapamil), negative inotropic effects.[1][1]
Mechanism of Action: A Tale of Two Channel Types

The fundamental difference in the mechanism of action between SOR-C13 and conventional CCBs lies in the type of calcium channel they target and their mode of inhibition.

SOR-C13 and the TRPV6-NFAT Signaling Pathway:

SOR_C13_Mechanism TRPV6 TRPV6 Channel Ca2_influx Ca²⁺ Influx TRPV6->Ca2_influx Constitutive Activity Apoptosis Apoptosis TRPV6->Apoptosis inhibition leads to Calmodulin Calmodulin Ca2_influx->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin NFAT_P NFAT (phosphorylated, inactive) Calcineurin->NFAT_P dephosphorylates NFAT_active NFAT (active) NFAT_P->NFAT_active Nucleus Nucleus NFAT_active->Nucleus Gene_transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_transcription SOR_C13 SOR-C13 SOR_C13->TRPV6 Patch_Clamp_Workflow start Start cell_prep Cell Preparation (e.g., CHO cells expressing target channel) start->cell_prep cell_suspension Prepare Cell Suspension cell_prep->cell_suspension load_instrument Load Cells, Solutions, and Compound Plate onto Automated Patch-Clamp System cell_suspension->load_instrument seal_formation Automated Cell Trapping and Giga-seal Formation load_instrument->seal_formation whole_cell Establish Whole-Cell Configuration seal_formation->whole_cell baseline_recording Record Baseline Channel Current (Apply voltage protocol) whole_cell->baseline_recording compound_application Apply Increasing Concentrations of Test Compound baseline_recording->compound_application record_inhibition Record Channel Current Inhibition at Each Concentration compound_application->record_inhibition washout Washout Compound record_inhibition->washout data_analysis Data Analysis (Normalize current, fit to Hill equation) record_inhibition->data_analysis washout->compound_application Next Concentration ic50 Determine IC₅₀ data_analysis->ic50 end End ic50->end

Figure 2: Generalized workflow for IC₅₀ determination using automated patch-clamp.

Step-by-Step Methodology:

  • Cell Culture and Preparation:

    • Culture a stable cell line (e.g., HEK293 or CHO) expressing the human recombinant target ion channel (e.g., TRPV6 or the α1 subunit of an L-type calcium channel).

    • On the day of the experiment, detach the cells using a non-enzymatic cell dissociation solution to ensure channel integrity.

    • Resuspend the cells in the appropriate extracellular solution at a concentration of 1-5 x 10⁶ cells/mL.

  • Solutions:

    • Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Intracellular Solution (in mM): 130 CsF, 10 CsCl, 5 EGTA, 10 HEPES (pH 7.2 with CsOH). Note: Cesium is used to block potassium channels.

    • Test Compound Preparation: Prepare a stock solution of the test compound (e.g., SOR-C13 or a conventional CCB) in a suitable solvent (e.g., DMSO). Serially dilute the stock solution in the extracellular solution to obtain the desired final concentrations.

  • Automated Patch-Clamp Procedure:

    • Prime the automated patch-clamp system with the prepared solutions.

    • Load the cell suspension and the compound plate into the instrument.

    • Initiate the automated protocol for cell trapping, seal formation (aim for >1 GΩ), and whole-cell establishment.

    • Apply a voltage protocol to elicit channel currents. For TRPV6, a voltage ramp from -100 mV to +100 mV can be used. For L-type channels, a depolarizing step from a holding potential of -80 mV to 0 mV is typically used.

    • Record a stable baseline current for at least 60 seconds.

    • Sequentially apply increasing concentrations of the test compound, with a 2-3 minute incubation at each concentration.

    • Record the steady-state current inhibition at each concentration.

    • Perform a final washout step with the extracellular solution to assess the reversibility of the inhibition.

  • Data Analysis:

    • Measure the peak current amplitude at each compound concentration.

    • Normalize the current at each concentration to the baseline current.

    • Plot the normalized current as a function of the compound concentration and fit the data to the Hill equation to determine the IC₅₀ value.

Protocol 2: High-Throughput Screening for Calcium Channel Blockers using a Fluorescent Calcium Assay

This protocol describes a method for determining the IC₅₀ of calcium channel inhibitors by measuring changes in intracellular calcium concentration using a fluorescent indicator like Fluo-4 AM.

Calcium_Assay_Workflow start Start cell_seeding Seed Cells Expressing Target Channel in a 96- or 384-well plate start->cell_seeding dye_loading Load Cells with a Calcium Indicator Dye (e.g., Fluo-4 AM) cell_seeding->dye_loading incubation1 Incubate for Dye Uptake and De-esterification dye_loading->incubation1 compound_addition Add Test Compounds at Various Concentrations incubation1->compound_addition incubation2 Incubate with Compounds compound_addition->incubation2 agonist_addition Add an Agonist or Depolarizing Stimulus to Activate Channels incubation2->agonist_addition read_fluorescence Measure Fluorescence Intensity using a Plate Reader (e.g., FLIPR) agonist_addition->read_fluorescence data_analysis Data Analysis (Calculate % inhibition) read_fluorescence->data_analysis ic50 Determine IC₅₀ data_analysis->ic50 end End ic50->end

Figure 3: Workflow for a fluorescent calcium assay to determine inhibitor IC₅₀.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cells expressing the target channel into black-walled, clear-bottom 96- or 384-well microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.

    • Incubate the plates for 24-48 hours.

  • Dye Loading:

    • Prepare a loading buffer containing a fluorescent calcium indicator (e.g., 2 µM Fluo-4 AM) and an organic anion transport inhibitor (e.g., 2.5 mM probenecid) in a physiological salt solution (e.g., HBSS).

    • Aspirate the culture medium from the cell plates and add the loading buffer to each well.

    • Incubate the plates at 37°C for 60 minutes in the dark.

  • Compound Addition:

    • During the dye loading incubation, prepare a compound plate with serial dilutions of the test compounds in the assay buffer.

    • After the incubation, wash the cells with the assay buffer to remove excess dye.

    • Add the diluted compounds to the respective wells of the cell plate and incubate at room temperature for 15-30 minutes.

  • Fluorescence Measurement:

    • Place the cell plate into a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add an agonist or a depolarizing stimulus to activate the calcium channels. For TRPV6, which is constitutively active, a high calcium concentration can be used to elicit a signal. For L-type channels, a high concentration of KCl can be used to depolarize the membrane.

    • Immediately begin recording the fluorescence intensity over time (typically for 2-5 minutes).

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no stimulus) controls.

    • Plot the percent inhibition as a function of compound concentration and fit the data to a dose-response curve to determine the IC₅₀.

Conclusion: A New Era of Calcium Channel Blockade

The development of SOR-C13 marks a significant advancement in the field of calcium channel pharmacology. Its high potency and exquisite selectivity for TRPV6, a non-voltage-gated channel implicated in cancer, distinguish it starkly from conventional calcium channel blockers that target voltage-gated channels for cardiovascular indications.

This comparative guide highlights the fundamental differences in the molecular targets, mechanisms of action, and selectivity profiles of SOR-C13 and traditional CCBs. The superior selectivity of SOR-C13 for its cancer-associated target suggests a potential for a wider therapeutic window and a more favorable safety profile, as evidenced by the initial clinical data.

The provided experimental protocols offer a robust framework for researchers to further investigate the activity of SOR-C13 and other novel calcium channel modulators. As our understanding of the diverse roles of calcium channels in health and disease continues to expand, the development of highly selective inhibitors like SOR-C13 will be crucial for unlocking new therapeutic possibilities.

References

  • Soricimed Biopharma Inc. (n.d.). SOR-C13 TRPV6 Inhibitor. Retrieved from [Link]

  • Kozak, J. A., & Putney, J. W. (2023). Molecular pharmacology of the onco-TRP channel TRPV6. Channels, 17(1), 2271857.
  • Fu, S., et al. (2017). First-in-human phase I study of SOR-C13, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors.
  • National Cancer Institute. (n.d.). Definition of TRPV6 calcium channel inhibitor SOR-C13. NCI Drug Dictionary. Retrieved from [Link]

  • Zheng, X., et al. (2024). The TRPV6 Calcium Channel and Its Relationship with Cancer. International Journal of Molecular Sciences, 25(5), 2958.
  • Godfraind, T. (2017). Discovery and Development of Calcium Channel Blockers. Frontiers in Pharmacology, 8, 286.
  • Wikipedia. (n.d.). Calcium channel blocker. Retrieved from [Link]

  • Dr. Oracle. (2025, April 29). What is the difference between dihydropyridine and non-dihydropyridine Calcium Channel Blockers (CCBs) in the treatment of Left Bundle Branch (LBB) block? Retrieved from [Link]

  • Stewart, J. M., et al. (2018).
  • Nilius, B., & Szallasi, A. (2014). Transient receptor potential channels as drug targets: from the science of basic research to the art of medicine. Pharmacological reviews, 66(3), 676–814.
  • FirstWord Pharma. (2017, February 21). Soricimed Publishes the Results of Phase I Study of SOR-C13 in Patients with Advanced Solid Tumors. Retrieved from [Link]

  • Fu, S., et al. (2017). First-in-human phase I study of SOR-C13, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors. Investigational New Drugs, 35(3), 323-331.
  • Fu, S., et al. (2017). First-in-human phase I study of SOR-C13, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors. PubMed. Retrieved from [Link]

  • Simonin, C., et al. (2015). Optimization of TRPV6 calcium channel inhibitors using a 3D ligand-based virtual screening method.
  • Deranged Physiology. (2023, December 18). Calcium channel blockers. Retrieved from [Link]

  • Fu, S., et al. (2017). First-in-human phase I study of SOR-C13, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors. ResearchGate. Retrieved from [Link]

  • Soricimed Biopharma Inc. (n.d.). SOR-C13 and Psaptides for Ovarian Cancer. Seton Hall University. Retrieved from [Link]

  • Soricimed Biopharma Inc. (n.d.). SOR-C13 TRPV6 Inhibitor. Retrieved from [Link]

  • Cleveland Clinic. (2025, June 4). Calcium Channel Blockers: Uses & Side Effects. Retrieved from [Link]

Sources

Comparative Guide: Apoptotic Induction of SOR-C13 in TRPV6-High vs. TRPV6-Low Cells

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of SOR-C13 , a first-in-class peptide inhibitor of the Transient Receptor Potential Vanilloid 6 (TRPV6) calcium channel.[1][2] TRPV6 is increasingly classified as an "onco-channel"—a calcium channel aberrantly overexpressed in epithelial cancers (breast, ovarian, prostate) where it drives proliferation and survival.[3]

Key Finding: SOR-C13 exhibits a high therapeutic index. It induces significant apoptosis in TRPV6-high phenotypes (e.g., SKOV-3 ovarian, PC-3 prostate) by disrupting calcium-dependent NFAT signaling. Conversely, TRPV6-low cells (normal epithelial tissues) are largely spared, as they do not rely on constitutive TRPV6-mediated calcium influx for survival.

Mechanistic Foundation: The Calcium Addiction

To understand the differential effect of SOR-C13, one must analyze the role of intracellular calcium (


) in cancer versus normal physiology.
The Target: TRPV6
  • Normal Physiology (Low Expression): In healthy tissue (e.g., intestine, kidney), TRPV6 regulates systemic calcium homeostasis. Its expression is tightly controlled and generally low in non-absorptive tissues.

  • Pathology (High Expression): In carcinomas, TRPV6 is upregulated (often 2–15 fold).[4][5] It becomes constitutively open, flooding the cell with

    
    . This influx activates Calcineurin , which dephosphorylates NFAT  (Nuclear Factor of Activated T-cells).[3] NFAT translocates to the nucleus, driving the transcription of pro-survival and proliferative genes (e.g., Cyclin D1, Bcl-2).
    
Mechanism of Action (MOA)

SOR-C13 is a 13-mer peptide derived from the C-terminus of soricidin. It binds to the extracellular vestibule of TRPV6, physically blocking the pore.

  • In High-TRPV6 Cells: Blockade causes a rapid drop in

    
    , inhibiting Calcineurin. NFAT remains phosphorylated and cytosolic. The cell, deprived of its survival signal, undergoes cell cycle arrest (G1/S) and subsequent apoptosis.
    
  • In Low-TRPV6 Cells: These cells utilize alternative pathways (Store-Operated Calcium Entry - SOCE) for homeostasis and are not "addicted" to the TRPV6 influx for basal survival.

Pathway Visualization

MOA_Pathway Figure 1: SOR-C13 Mechanism of Action in TRPV6-High Cancer Cells SOR SOR-C13 (Peptide Inhibitor) TRPV6 TRPV6 Channel (Overexpressed) SOR->TRPV6 Blocks Ca_Influx Ca2+ Influx SOR->Ca_Influx Inhibits TRPV6->Ca_Influx Facilitates Calmodulin Calmodulin Ca_Influx->Calmodulin Activates Apoptosis Apoptosis Induction (Caspase-3/7 Activation) Ca_Influx->Apoptosis Drop triggers Cell Death Calcineurin Calcineurin (Phosphatase) Calmodulin->Calcineurin Activates NFAT_P NFAT (Phosphorylated) Cytosolic Calcineurin->NFAT_P Dephosphorylates NFAT_DeP NFAT (Dephosphorylated) Nuclear Translocation NFAT_P->NFAT_DeP Activation GeneExp Transcription: Cyclin D1, Bcl-2 NFAT_DeP->GeneExp Promotes

Caption: SOR-C13 blocks TRPV6, preventing Ca2+ influx. This inhibits the Calcineurin/NFAT axis, downregulating survival genes and triggering apoptosis.

Comparative Performance Data

The following data synthesizes findings from pre-clinical xenograft models and in vitro assays (e.g., SKOV-3 ovarian cancer lines vs. normal controls).

FeatureTRPV6-High Cells (e.g., SKOV-3, PC-3)TRPV6-Low Cells (e.g., HMEC, Normal Fibroblasts)Implication
TRPV6 Expression High (Constitutive)Low / InduciblePrimary determinant of drug sensitivity.
SOR-C13 Affinity (

)
~14 nM~14 nMDrug binds target equally, but target abundance differs.
IC50 (Viability) ~10 - 100 nM (Context dependent)> 10 µM (Often Non-Toxic)Wide therapeutic window.
Apoptosis Trigger Robust (Annexin V+ >40% at 48h)Minimal (Background levels)Specificity for malignant phenotype.
Mechanism of Death Mitochondrial Dysfunction (

loss), Caspase-3 cleavage
N/A (Homeostasis maintained)Confirms apoptotic vs. necrotic pathway.
In Vivo Toxicity Tumor Regression (50-60% reduction)No weight loss; No hematological toxicitySafe for systemic administration.

Critical Insight: Unlike chemotherapy (e.g., Cisplatin), which causes DNA damage in all rapidly dividing cells, SOR-C13's toxicity is strictly limited to cells dependent on TRPV6-mediated calcium signaling.

Validated Experimental Protocols

To replicate these findings or screen new compounds against this target, use the following self-validating workflows.

Cell Culture & Preparation
  • High-TRPV6 Model: SKOV-3 (Ovarian) or PC-3 (Prostate).[3]

    • Note: Maintain below 80% confluency.[6] Over-confluency can alter channel surface expression.

  • Low-TRPV6 Control: HMEC (Human Mammary Epithelial Cells) or PrEC (Prostate Epithelial Cells).

  • Media: RPMI-1640 + 10% FBS (Standard). Avoid high-calcium modifications unless testing specific kinetic uptake.

Apoptosis Assay (Annexin V / PI Flow Cytometry)

This assay distinguishes between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.

  • Seeding: Seed

    
     cells/well in 6-well plates. Allow attachment (24h).
    
  • Treatment:

    • Vehicle Control: PBS.

    • Negative Control: Scrambled Peptide (Same amino acid content, randomized sequence).

    • Experimental: SOR-C13 (Titration: 10 nM, 100 nM, 1 µM).

    • Positive Control: Thapsigargin (1 µM) or Cisplatin (20 µM).[7]

  • Incubation: 24h and 48h timepoints.

  • Staining:

    • Harvest cells (keep floating cells!).

    • Wash with cold PBS.

    • Resuspend in 1X Binding Buffer.

    • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

    • Incubate 15 min at RT in dark.

  • Analysis: Flow Cytometry (488 nm excitation).

Western Blot Validation (The "On-Target" Check)

You must prove that apoptosis correlates with TRPV6 blockade and NFAT inhibition.

  • Lysate Prep: Use RIPA buffer with Phosphatase Inhibitors (Critical for detecting p-NFAT).

  • Primary Antibodies:

    • Anti-TRPV6: Verify expression levels in High vs. Low lines.

    • Anti-Cleaved Caspase-3: Marker of committed apoptosis.

    • Anti-NFATc1 (and p-NFATc1): To demonstrate mechanism. SOR-C13 should increase p-NFAT (cytosolic retention) and decrease nuclear NFAT.

    • Anti-PARP: Look for the 89 kDa cleaved fragment.

Experimental Workflow Diagram

Workflow Figure 2: Experimental Workflow for Validating SOR-C13 Apoptotic Induction cluster_Assays Parallel Assays Seed Seed Cells (SKOV-3 vs Normal) Treat Treatment (48h) SOR-C13 vs Control Seed->Treat FACS Flow Cytometry (Annexin V / PI) Treat->FACS WB Western Blot (Caspase-3, NFAT) Treat->WB Mito Mito Potential (JC-1 Dye) Treat->Mito Analysis Data Analysis Compare IC50 & % Apoptosis FACS->Analysis WB->Analysis Mito->Analysis

Caption: Parallel workflow to assess viability (FACS), mechanism (Western Blot), and mitochondrial health (JC-1).

Discussion & Strategic Implications

The "Cytostatic to Cytotoxic" Switch

Historically, calcium channel blockers were viewed as cytostatic (slowing growth). However, SOR-C13 data indicates that in high-expressing cancers, the dependency is so severe that blockade triggers a "calcium crisis," leading to apoptosis rather than just stasis. This is evidenced by the cleavage of PARP and Caspase-3 in treated SKOV-3 cells.

Specificity as a Safety Factor

The lack of apoptotic induction in TRPV6-low cells (normal controls) aligns with Phase 1 clinical data showing SOR-C13 is well-tolerated. The Dose-Limiting Toxicity (DLT) was manageable hypocalcemia, a direct on-target effect, rather than the off-target myelosuppression seen with chemotherapeutics.

Limitations
  • Peptide Stability: As a peptide, SOR-C13 has a short half-life compared to small molecules, often requiring specific dosing regimens (e.g., daily infusion or continuous delivery in animal models).

  • Expression Heterogeneity: Efficacy is strictly correlated with TRPV6 expression. Prescreening tumor biopsies for TRPV6 levels (via IHC or qPCR) is recommended to predict response.

References

  • Xue, H., et al. (2018). "Inhibition of Transient Receptor Potential Vanilloid 6 channel, elevated in human ovarian cancers, reduces tumour growth in a xenograft model."[8] Journal of Cancer, 9(17), 3196–3207.[2]

  • Fu, S., et al. (2017). "First-in-human phase I study of SOR-C13, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors."[9] Investigational New Drugs, 35(3), 324–333.[10]

  • Stewart, J. M., et al. (2013). "In Vivo Detection of Human TRPV6-Rich Tumors with Anti-Cancer Peptides Derived from Soricidin." PLOS ONE, 8(3), e58866.

  • Bowen, C. V., et al. (2013). "Soricidin and SOR-C13: Targeted TRPV6 inhibitors for oncology."[11] Soricimed Biopharma Publications.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of SOR-C13 (Trifluoroacetate Salt)

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug development, particularly in oncology, the handling of novel therapeutic agents like SOR-C13 is a daily reality. SOR-C13, a peptide antagonist of the transient receptor potential vanilloid 6 (TRPV6) channel, has shown promise in preclinical and early clinical studies for its anti-tumor activity.[1][2] It is typically supplied as a trifluoroacetate (TFA) salt, a common counter-ion resulting from the solid-phase synthesis and purification of peptides.[3] This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of SOR-C13 (trifluoroacetate salt), addressing both the chemical hazards of the TFA component and the biological considerations of the active peptide.

The Dual-Hazard Profile of SOR-C13 (Trifluoroacetate Salt)

Proper disposal begins with a thorough understanding of the material's hazards. SOR-C13 (trifluoroacetate salt) presents a dual-hazard profile that must be respected to ensure personnel safety and environmental protection.

  • Chemical Hazard: The Corrosive Nature of Trifluoroacetate (TFA) The primary and most immediate hazard arises from the trifluoroacetate counter-ion. Trifluoroacetic acid is a strong organic acid, and its presence renders the compound corrosive.[3] Direct contact with the solid or concentrated solutions can cause severe skin and eye irritation or chemical burns.[4] According to the U.S. Environmental Protection Agency (EPA), a liquid waste is considered hazardous for corrosivity if it has a pH less than or equal to 2 or greater than or equal to 12.5.[5] Due to the TFA component, solutions of SOR-C13 TFA are acidic and fall under this hazardous waste characteristic.

  • Biological Consideration: The Activity of the SOR-C13 Peptide SOR-C13 is a biologically active peptide designed to inhibit TRPV6 channels, which are often overexpressed in cancer cells, thereby affecting calcium homeostasis and potentially inducing apoptosis.[6] While Phase I clinical trials have shown SOR-C13 to be generally safe and well-tolerated in patients, it is a potent biological modulator.[1][7] Therefore, as a matter of sound laboratory practice, all materials contaminated with this peptide should be handled with the assumption of potential biological activity to prevent unintended exposure to personnel.[8]

Summary of Key Chemical and Regulatory Information
PropertyDetailsSource(s)
Chemical Name SOR-C13 (trifluoroacetate salt)[1]
Primary Chemical Hazard Corrosive (due to trifluoroacetic acid component)[3]
Primary Biological Hazard Potentially biologically active (TRPV6 antagonist, anti-cancer properties)[6]
EPA Hazardous Waste Code D002 (for corrosivity if in an aqueous solution with pH ≤ 2)[5]
EPA Corrosivity pH Threshold Aqueous waste with pH ≤ 2 or ≥ 12.5[5][9]

Essential Safety and Handling Precautions

Before beginning any disposal procedures, the following personal protective equipment (PPE) and handling protocols are mandatory to mitigate the risks of exposure.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are required at all times.

    • Hand Protection: Use chemical-resistant gloves (e.g., nitrile gloves). Change gloves immediately if they become contaminated.

    • Body Protection: A full-length laboratory coat should be worn and kept fastened.

  • Designated Work Area: All handling of solid SOR-C13 TFA and the initial steps of its disposal (weighing, dissolution, and neutralization) must be conducted within a certified chemical fume hood to prevent the inhalation of any aerosolized powder and to contain any potential splashes or fumes.[10]

Step-by-Step Disposal Protocol

The proper disposal of SOR-C13 (trifluoroacetate salt) involves a multi-step process of segregation, neutralization (for liquids), and compliant containerization.

Step 1: Waste Segregation

Proper segregation at the point of generation is the most critical step to ensure safe and compliant disposal. Never mix SOR-C13 waste with other waste streams unless compatibility has been confirmed.

  • Solid Waste:

    • Collect all solid materials contaminated with SOR-C13 TFA in a dedicated hazardous waste container. This includes:

      • Unused or expired SOR-C13 TFA powder.

      • Contaminated PPE (e.g., gloves).

      • Weighing papers, spatulas, and other disposable labware that have come into direct contact with the solid compound.

  • Liquid Waste:

    • Collect all aqueous solutions containing SOR-C13 TFA in a separate, dedicated liquid hazardous waste container. This container should be made of a material compatible with corrosive acids, such as high-density polyethylene (HDPE).[3]

Step 2: Neutralization of Liquid Waste

For aqueous solutions of SOR-C13 TFA, neutralizing the acidic TFA component is a crucial step to render the waste less hazardous before final disposal. This procedure must be performed with caution in a chemical fume hood.

Experimental Protocol for Neutralization:

Objective: To neutralize the acidity of aqueous SOR-C13 TFA waste to a safe pH range (6.0 - 8.0).

Materials:

  • Aqueous SOR-C13 TFA waste.

  • 5% (w/v) Sodium Bicarbonate (NaHCO₃) solution.

  • pH indicator strips or a calibrated pH meter.

  • A magnetic stir plate and stir bar.

  • A suitably sized beaker or flask (at least twice the volume of the waste).

  • Secondary containment (e.g., a plastic tub).

Procedure:

  • Place the container of aqueous waste in a secondary container within the chemical fume hood.

  • If the solution is concentrated, dilute it by slowly adding the acidic solution to a larger volume of cold water. Always add acid to water, never the other way around, to control any exothermic reaction.[11]

  • Begin stirring the solution gently with the magnetic stir bar.

  • Slowly and carefully add the 5% sodium bicarbonate solution dropwise to the stirring acidic waste. The reaction will produce carbon dioxide gas (effervescence); adding the base too quickly can cause excessive foaming and overflow.[12]

  • Monitor the pH of the solution frequently using pH strips or a pH meter.

  • Continue adding the sodium bicarbonate solution incrementally until the pH of the solution is stable between 6.0 and 8.0.[10]

  • Once the target pH is reached, stop adding the base and let the solution stir for an additional 10-15 minutes. Re-check the pH to ensure it remains stable.

  • Once neutralized, this solution must still be collected as hazardous waste due to the presence of the biologically active peptide.

Step 3: Containerization and Labeling

Proper labeling is a legal requirement and is essential for the safety of all personnel who will handle the waste.

  • Container Selection: Use robust, leak-proof containers made of materials compatible with the waste. HDPE containers are a suitable choice.[3]

  • Labeling: All waste containers must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste" .[13]

    • The full chemical name: "SOR-C13 (trifluoroacetate salt) waste" .

    • The primary hazards (e.g., "Corrosive (before neutralization)," "Potential Biological Activity" ).

    • The accumulation start date (the date the first drop of waste was added to the container).[13]

Step 4: Final Disposal
  • Store the sealed and labeled waste containers in a designated and secure hazardous waste accumulation area. This area should be well-ventilated and away from general laboratory traffic.

  • The final disposal of SOR-C13 TFA waste must be conducted by a certified hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[10] Under no circumstances should this waste be disposed of down the drain or in the regular trash. [3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of SOR-C13 (trifluoroacetate salt).

G cluster_0 Start: SOR-C13 (TFA Salt) Waste Generation cluster_1 Step 1: Segregation cluster_2 Step 2: Treatment (Liquids Only) cluster_3 Step 3 & 4: Final Disposal start Generate SOR-C13 Waste solid_waste Solid Waste (Contaminated PPE, Labware) start->solid_waste liquid_waste Liquid Waste (Aqueous Solutions) start->liquid_waste containerize_solid Containerize in Labeled Hazardous Waste Bin solid_waste->containerize_solid neutralize Neutralize with Sodium Bicarbonate to pH 6.0-8.0 in Fume Hood liquid_waste->neutralize containerize_liquid Containerize in Labeled Hazardous Waste Bin neutralize->containerize_liquid ehs_pickup Store in Designated Area for EHS/Certified Vendor Pickup containerize_solid->ehs_pickup containerize_liquid->ehs_pickup

Caption: A flowchart illustrating the procedural steps for the safe disposal of SOR-C13 TFA waste.

Spill Management Procedures

In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.

  • Minor Spills (<1 gram solid or <50 mL liquid):

    • Alert Personnel: Inform others in the immediate area.

    • Ensure Ventilation: Work within a chemical fume hood if the spill is contained there.

    • Containment: For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. For solid spills, gently cover with a damp paper towel to avoid raising dust.

    • Collection: Carefully collect the absorbed material or spilled solid using a scoop or dustpan and place it into a labeled hazardous waste container.

    • Decontamination: Clean the spill area with a suitable solvent (e.g., 70% ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Major Spills (>1 gram solid or >50 mL liquid):

    • Evacuate: Immediately evacuate the area.

    • Alert: Notify your supervisor and contact your institution's EHS or emergency response team immediately.

    • Secure the Area: Close the doors to the affected area and post warning signs.

    • Do Not Attempt to Clean: Allow trained emergency personnel to handle the cleanup.

By adhering to these detailed procedures, researchers can ensure the safe and environmentally responsible disposal of SOR-C13 (trifluoroacetate salt), fostering a culture of safety and regulatory compliance within the laboratory.

References

  • Laboratory Safety Guidelines for Peptide Handling. (2024, November 13). Biovera Research. Retrieved from [Link]

  • EPA Hazardous Waste Characteristics. (n.d.). Columbia University. Retrieved from [Link]

  • Corrosive Characteristic. (n.d.). WMSolutions.com. Retrieved from [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). US EPA. Retrieved from [Link]

  • Corrosive Waste Rulemaking Petition; Denial. (2021, June 15). Federal Register. Retrieved from [Link]

  • Neutralizing TCA washes. (2012, April 9). Biology Stack Exchange. Retrieved from [Link]

  • Hazardous Waste Labeling: What You Need to Know. (n.d.). HWH Environmental. Retrieved from [Link]

  • Neutralization Guide. (n.d.). University of Georgia Environmental Safety Division. Retrieved from [Link]

  • SOR-C13 and Psaptides for Ovarian Cancer. (2016, April 13). Seton Hall University. Retrieved from [Link]

  • Special Disposal. (n.d.). NUS Chemistry. Retrieved from [Link]

  • SOR-C13 TRPV6 Inhibitor. (n.d.). Soricimed. Retrieved from [Link]

  • How to Get Rid of Acidic Waste Safely and Responsibly. (2024, October 1). Greenflow. Retrieved from [Link]

  • Fu, S., et al. (2017). First-in-human phase I study of SOR-C13, a TRPV6 calcium channel inhibitor, in patients with advanced solid tumors. Investigational New Drugs, 35(3), 323-331. Retrieved from [Link]

  • Hazardous Waste Label Requirements — Comply With EPA/RCRA Regulations. (n.d.). Avery. Retrieved from [Link]

  • Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spillage. (n.d.). The Christie NHS Foundation Trust. Retrieved from [Link]

  • PHARMACY Safe Handling of Oral Cytotoxics (Oncology). (2020). Tan Tock Seng Hospital. Retrieved from [Link]

  • Cytotoxic Drugs: Safe Handling in the Workplace. (2016, October 18). Esco Lifesciences. Retrieved from [Link]

  • SOR-C13 is a High-Affinity TRPV6 Antagonist for Advanced Solid Tumors Research. (2022, November 4). Network of Cancer Research. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling SOR-C13 (trifluoroacetate salt)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Proactive Stance on Safety

SOR-C13 is a promising peptide antagonist of the transient receptor potential vanilloid 6 (TRPV6) ion channel, with significant potential in oncological research and development.[1][2][3] As with many synthetic peptides, SOR-C13 is typically supplied as a trifluoroacetate (TFA) salt to ensure stability and facilitate purification.[4] While the peptide itself has a specific biological function, the TFA counterion introduces distinct chemical hazards that demand a rigorous and informed approach to laboratory safety. The presence of trifluoroacetic acid, a strong and corrosive acid, dictates our handling and personal protective equipment (PPE) protocols.[5][6][7]

This guide provides drug development professionals with a comprehensive, field-tested framework for the safe handling of SOR-C13 (trifluoroacetate salt). Moving beyond a simple checklist, we will explore the causality behind each safety measure, ensuring that every protocol is a self-validating system for protecting our most valuable asset: the researcher.

Hazard Analysis: Understanding the Trifluoroacetate Moiety

The primary acute handling risk of SOR-C13 (TFA salt) is not from the peptide's pharmacology but from the chemical properties of the TFA counterion. When the salt dissolves, it can create an acidic environment. The solid, lyophilized powder can also be hazardous if inhaled, causing irritation to the respiratory tract.[8][9]

Trifluoroacetic acid is classified as a corrosive chemical that can cause severe skin burns and serious eye damage.[5][10][11] Therefore, all handling procedures must be designed to mitigate these risks.

Table 1: Hazard Identification for Trifluoroacetate Compounds

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin Corrosion/IrritationGHS05, GHS07Danger / WarningH315: Causes skin irritation. H314: Causes severe skin burns and eye damage.[8][10][11]
Serious Eye Damage/IrritationGHS05DangerH319: Causes serious eye irritation. H318: Causes serious eye damage.[8][10][11]
Specific Target Organ Toxicity (Single Exposure)GHS07WarningH335: May cause respiratory irritation.[8]

The Foundation of Safety: Engineering and Administrative Controls

Personal Protective Equipment (PPE) is the final barrier between a researcher and a potential hazard. Its effectiveness is predicated on robust engineering and administrative controls that form the primary layers of protection.

  • Engineering Controls: These are non-negotiable elements of the laboratory environment.

    • Chemical Fume Hood: All handling of SOR-C13 (TFA salt), especially weighing the solid powder and preparing stock solutions, must be conducted within a certified chemical fume hood.[6][9][10][12] This is the primary method to prevent inhalation of aerosolized powder.

    • Emergency Facilities: An eyewash station and a safety shower must be immediately accessible in any laboratory where this compound is handled.[8][9] Their locations must be clearly marked and kept unobstructed.

  • Administrative Controls: These are the procedures and practices that ensure a safe workflow.

    • Designated Work Area: A specific area within the lab should be designated for handling SOR-C13.

    • Safety Data Sheet (SDS): A copy of the manufacturer's SDS must be readily available—either in print or electronically—to all personnel working with the compound.[13]

    • Training: All personnel must be trained on the specific hazards of trifluoroacetate salts and the procedures outlined in this guide before beginning work.

Mandatory Personal Protective Equipment (PPE) Protocol

The selection of PPE is not arbitrary; it is a calculated response to the specific hazards identified. The following protocol is mandatory for all personnel handling SOR-C13 (TFA salt).

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant (or equivalent) chemical splash goggles must be worn at all times when in the laboratory.[9][12]

  • Enhanced Requirement: A full-face shield worn over chemical splash goggles is required when handling larger quantities (>1 gram) or when there is a significant risk of splashing during solubilization or transfer.

  • Causality: The TFA component can cause severe and irreversible eye damage.[10] Goggles provide a seal around the eyes to protect against dust and splashes, while a face shield protects the entire face.

Skin and Body Protection
  • Lab Coat: A long-sleeved lab coat is required. A chemical-resistant coat is recommended.

  • Attire: Full-length pants (or equivalent) and closed-toe, liquid-resistant shoes are mandatory. No part of the leg or foot should be exposed.[10]

  • Causality: This layer of protection prevents accidental contact of the chemical with the skin, which can cause burns or irritation.[5][10]

Hand Protection
  • Glove Type: Chemical-resistant nitrile or neoprene gloves are required.[8] Check the glove manufacturer's specifications for compatibility with trifluoroacetic acid.

  • Gloving Practice: Double-gloving is strongly recommended. This allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.

  • Integrity and Replacement: Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated.[10] Never wear gloves outside of the laboratory area.

  • Causality: Gloves are the most direct barrier for skin protection. The corrosive nature of TFA necessitates a robust, impermeable barrier to prevent chemical burns.[11]

Respiratory Protection
  • Standard Operations: When handling small quantities of SOR-C13 (TFA salt) within a certified chemical fume hood, respiratory protection is typically not required.[14][15]

  • Non-Standard Operations: In the event of a large spill outside of a fume hood or when engineering controls are not available or sufficient, a NIOSH-approved respirator with a combination organic vapor/acid gas cartridge and a P100 particulate filter must be used. All personnel requiring a respirator must be part of the institution's respiratory protection program, which includes fit-testing and training.

  • Causality: The primary respiratory hazard is the inhalation of the fine, solid powder, which can cause irritation.[8] The fume hood mitigates this risk, but in its absence, personal respiratory protection is essential.

PPE_Selection_Workflow start Start: Handling SOR-C13 (TFA Salt) fume_hood Is the work performed in a chemical fume hood? start->fume_hood spill Is this a large spill cleanup outside a hood? fume_hood->spill No goggles Wear Chemical Splash Goggles fume_hood->goggles Yes spill->fume_hood No (Move work to hood) respirator Wear NIOSH-Approved Respirator spill->respirator Yes lab_coat Wear Lab Coat, Long Pants, Closed-Toe Shoes goggles->lab_coat gloves Wear Double Nitrile or Neoprene Gloves lab_coat->gloves face_shield Is there a high splash potential? gloves->face_shield add_shield Add Face Shield face_shield->add_shield Yes end Proceed with Work face_shield->end No add_shield->end respirator->goggles Waste_Disposal_Workflow start Start: Generate Aqueous SOR-C13 Waste collect Collect waste in a clearly labeled container inside a fume hood start->collect neutralize Is neutralization part of the approved protocol? collect->neutralize add_bicarb Slowly add 1% Sodium Bicarbonate while stirring neutralize->add_bicarb Yes ehs Consult Institutional EHS Office for Disposal Procedure neutralize->ehs No check_ph Monitor pH add_bicarb->check_ph ph_range Is pH between 6.0 and 8.0? check_ph->ph_range ph_range->add_bicarb No ph_range->ehs Yes dispose Dispose of waste via approved EHS channels ehs->dispose end End dispose->end

Caption: Decision Workflow for Aqueous Waste from SOR-C13 (TFA Salt).

References

  • Amherst College. (2024, April 2). STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE.
  • Thermo Fisher Scientific. (2009, September 21). Trifluoroacetic acid - SAFETY DATA SHEET.
  • Apollo Scientific. (2024, May 3). Trifluoroacetic acid - Safety Data Sheet.
  • Gelest, Inc. (2017, August 16). SODIUM TRIFLUOROACETATE - Safety Data Sheet.
  • GazFinder. TFA - trifluoroacetic acid (C2HF3O2).
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Trifluoroacetic Acid, Sodium Salt, 97%.
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